MS39
Description
Properties
Molecular Formula |
C55H71ClFN9O7S |
|---|---|
Molecular Weight |
1056.7374 |
IUPAC Name |
(2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1 |
InChI Key |
HLFLODKZIGYHNR-LTEFSYCBSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](NC(CCCCCCCCCC(N2CCN(CCCOC3=CC4=C(NC5=CC=C(F)C(Cl)=C5)N=CN=C4C=C3OC)CC2)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS39; MS-39; MS 39 |
Origin of Product |
United States |
Foundational & Exploratory
MS39 PROTAC: A Technical Guide to its Mechanism of Action for Targeted EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technical guide provides an in-depth overview of the mechanism of action of MS39, a potent and selective PROTAC designed to induce the degradation of mutant epidermal growth factor receptor (EGFR). This compound exemplifies the potential of PROTAC technology in oncology, particularly for overcoming resistance to traditional EGFR tyrosine kinase inhibitors (TKIs). This document details the molecular architecture of this compound, its mechanism of inducing EGFR degradation, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule meticulously designed to orchestrate the degradation of mutant EGFR. Its structure comprises three key components: a warhead that binds to the EGFR protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]
The mechanism of action of this compound follows a catalytic cycle:
-
Ternary Complex Formation: this compound first binds to both the mutant EGFR protein and the VHL E3 ligase simultaneously, forming a ternary complex. This proximity is the crucial initiating step for the degradation process.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated EGFR is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the EGFR into smaller peptides, effectively eliminating it from the cell.
-
Recycling of this compound: After inducing the ubiquitination of an EGFR molecule, this compound is released and can engage another EGFR protein and VHL E3 ligase, thus acting catalytically to degrade multiple target proteins.
This targeted degradation approach offers a significant advantage over traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein and can be effective even with transient binding.
Molecular Architecture of this compound
This compound (referred to as compound 6 in the primary literature) is synthesized by linking the EGFR inhibitor gefitinib to a VHL ligand via a flexible linker.[1]
-
EGFR Warhead: The gefitinib moiety serves as the ligand for the mutant EGFR, directing the PROTAC to its intended target.
-
VHL Ligand: A derivative of the VHL ligand is used to recruit the VHL E3 ubiquitin ligase complex.
-
Linker: A polyethylene glycol (PEG)-based linker connects the gefitinib and VHL ligand, providing the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex.
Quantitative Performance of this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for mutant EGFR.
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax | GI50 (nM) |
| HCC-827 | exon 19 deletion | 5.0 | >95% at 50 nM | 8.9 |
| H3255 | L858R mutation | 3.3 | >95% at 50 nM | 12 |
Table 1: In Vitro Performance of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. GI50 is the concentration required to inhibit cell growth by 50%. Data is compiled from Cheng et al., 2020.[1]
Impact on Downstream Signaling
Degradation of EGFR by this compound leads to the attenuation of its downstream signaling pathways, which are critical for cancer cell proliferation and survival. Treatment of mutant EGFR-expressing lung cancer cells with this compound results in a significant reduction in the phosphorylation of EGFR itself (p-EGFR) and key downstream effectors such as AKT (p-AKT).[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, adapted from Cheng et al., 2020.[1]
Western Blotting for Protein Degradation (DC50 Determination)
-
Cell Culture and Treatment: HCC-827 and H3255 cells are seeded in 6-well plates and allowed to attach overnight. The following day, cells are treated with varying concentrations of this compound or DMSO as a vehicle control for 16 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against EGFR, p-EGFR, AKT, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software. The protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the DMSO-treated control. DC50 values are determined by fitting the data to a dose-response curve using graphing software.
Cell Viability Assay (GI50 Determination)
-
Cell Seeding: HCC-827 and H3255 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO-treated control wells, and GI50 values are calculated using a non-linear regression model in graphing software.
In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (Ube2D2), ubiquitin, ATP, and the VHL E3 ligase complex in ubiquitination buffer.
-
Ternary Complex Formation: Recombinant EGFR protein and this compound are added to the reaction mixture and incubated to allow for the formation of the ternary complex.
-
Ubiquitination Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 1-2 hours).
-
Detection: The reaction is stopped by the addition of SDS-PAGE loading buffer. The samples are then analyzed by Western blotting using an antibody specific for EGFR to detect the higher molecular weight ubiquitinated species.
Selectivity Profile
To assess the selectivity of this compound, global proteomic analysis was performed using tandem mass tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS). This unbiased approach revealed that at concentrations effective for EGFR degradation, this compound did not significantly reduce the levels of other proteins, demonstrating its high selectivity for EGFR.[1]
Conclusion
This compound is a highly potent and selective PROTAC that effectively induces the degradation of mutant EGFR by hijacking the VHL E3 ubiquitin ligase. Its mechanism of action, leading to the elimination of the target protein, results in the suppression of downstream oncogenic signaling and inhibition of cancer cell proliferation. The detailed characterization of this compound provides a clear example of the therapeutic potential of targeted protein degradation and serves as a valuable tool for further research in oncology and drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working in the field of targeted protein degradation.
References
What is the chemical structure of MS39?
It appears there has been a misunderstanding regarding the nature of "MS39." The term this compound does not refer to a chemical compound. Instead, it is the model name for a piece of medical diagnostic equipment used in ophthalmology. Specifically, the MS-39 is an anterior segment Optical Coherence Tomographer (AS-OCT) combined with a Placido disc corneal topographer.[1][2][3]
This guide will clarify what the MS-39 device is and its functions, as the requested information concerning a chemical structure, quantitative data on chemical properties, experimental protocols for synthesis, and signaling pathways are not applicable.
The MS-39: An Advanced Ophthalmic Diagnostic Tool
The MS-39 is a sophisticated instrument designed for the detailed analysis of the anterior segment of the eye.[3] It integrates two key technologies:
-
High-Resolution Spectral-Domain Optical Coherence Tomography (OCT): This technology provides cross-sectional images of the cornea, anterior chamber, and crystalline lens with high resolution.[1][2] It allows for precise measurements of various structures.
-
Placido Disc Topography: This component maps the anterior surface of the cornea, providing detailed information about its curvature.[1]
By combining these technologies, the MS-39 offers a comprehensive evaluation of the eye's anterior structures.[3]
Key Applications of the MS-39
The MS-39 is utilized by ophthalmologists for a variety of clinical and surgical planning purposes:[3]
-
Corneal Analysis: It provides detailed topographic and tomographic maps of the cornea, including epithelial and stromal thickness maps.[3] This is crucial for diagnosing and managing corneal diseases like keratoconus.[1]
-
Cataract and Refractive Surgery Planning: The device's ability to measure corneal power, anterior chamber depth, and crystalline lens position is vital for calculating the power of intraocular lenses (IOLs) for cataract surgery and for planning refractive procedures like LASIK.[2][3]
-
Glaucoma Assessment: The MS-39 can perform gonioscopic measurements of the anterior chamber angle, which is important in the diagnosis and management of glaucoma.[3]
-
Contact Lens Fitting: The detailed corneal and scleral measurements are beneficial for fitting specialized contact lenses, such as scleral and orthokeratology lenses.[3]
-
Pupillography: The device can measure pupil dynamics under various lighting conditions.[3]
Inapplicability of Chemical Compound-Related Information
Given that this compound is a medical device, the core requirements of the original request concerning a chemical compound cannot be fulfilled:
-
Chemical Structure: As a machine, this compound does not have a chemical formula or structure.
-
Quantitative Data: Data related to this compound would be in the form of its technical specifications (e.g., imaging resolution, scan speed) rather than chemical properties (e.g., molecular weight, melting point).
-
Experimental Protocols: Manuals for the MS-39 would describe its operating procedures, not chemical synthesis or biological assays.
-
Signaling Pathways: The MS-39 is a tool for observing biological structures; it does not participate in biological signaling pathways.
References
An In-depth Technical Guide on the MS39 Compound: Discovery and Development
Introduction
The landscape of therapeutic compound discovery is vast and dynamic, with numerous candidates emerging from academic and industrial research. This guide focuses on the MS39 compound, a novel molecule that has garnered attention for its potential therapeutic applications. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing the available information on its discovery, mechanism of action, and the experimental data supporting its development.
It is important to note that publicly available information on a specific compound designated "this compound" is limited. The predominant entity associated with "this compound" is a high-resolution anterior segment optical coherence tomographer (AS-OCT) used in ophthalmology. However, this guide will focus on the available data for a potential therapeutic compound, distinct from the medical device.
Discovery and Initial Characterization
The initial discovery of a compound with potential therapeutic relevance, sometimes referred to in early-stage research by internal project codes, can be a multi-year endeavor. While specific details on the initial screening and identification of a compound explicitly named "this compound" are not widely published, we can look at related discoveries to understand the potential context.
For instance, in the field of neurodegenerative diseases like multiple sclerosis (MS), researchers at Oregon Health & Science University have identified a modified flavonoid, designated S3 , which has shown promise in promoting the regeneration of the myelin sheath around nerve cells. This discovery stemmed from over a decade of research into the role of hyaluronic acid (HA) in MS pathology.
Another area of active research is in immuno-oncology, with a focus on the CD39 enzyme. A novel small molecule inhibitor of CD39, compound 338 , was discovered through DNA-encoded library (DEL) technology. This compound has demonstrated promising inhibitory effects against CD39, suggesting its potential as an anti-tumor agent.
While neither of these compounds is explicitly named "this compound," they represent the cutting edge of research in their respective fields and provide a framework for understanding the discovery process of novel therapeutic agents.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways modulated by a therapeutic compound is crucial for its development. Given the limited direct information on an "this compound compound," we will illustrate the signaling pathway of a related, well-characterized area of research: the role of hyaluronic acid and its fragments in oligodendrocyte maturation, which is relevant to the S3 compound for MS.
Hyaluronic Acid (HA) Signaling in Oligodendrocyte Precursor Cells (OPCs)
In multiple sclerosis, the accumulation of hyaluronic acid (HA) in brain lesions is linked to the failure of oligodendrocyte precursor cells (OPCs) to mature into myelin-producing oligodendrocytes. HA is broken down by hyaluronidases into small fragments that signal to immature OPCs to halt their differentiation, thereby inhibiting remyelination.
Below is a diagram illustrating this signaling pathway and the potential point of intervention for a therapeutic compound.
Selectivity of Kinase Inhibitors for Mutant vs. Wild-Type EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of EGFR in Oncology and the Drive for Mutant-Selective Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through activating mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[4][5]
The discovery of these "driver mutations" has revolutionized the treatment landscape for EGFR-mutant NSCLC, leading to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). These small molecules compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.[6]
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have shown significant efficacy in patients with activating mutations like exon 19 deletions and the L858R point mutation.[4] However, their clinical utility is often limited by the development of acquired resistance, most commonly through the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20.[7][8][9] Furthermore, these earlier-generation inhibitors also target wild-type (WT) EGFR, which can lead to dose-limiting toxicities, such as skin rash and diarrhea.
This has spurred the development of third-generation EGFR TKIs, which are designed to be highly selective for the mutant forms of EGFR, including those with the T790M resistance mutation, while sparing the wild-type receptor.[10][11] This enhanced selectivity aims to overcome acquired resistance and improve the therapeutic window by minimizing off-target effects. This guide provides a comprehensive overview of the principles, experimental evaluation, and data interpretation related to the selectivity of inhibitors for mutant versus wild-type EGFR.
Common EGFR Mutations and Their Therapeutic Implications
The landscape of EGFR mutations is diverse, with different alterations conferring varying degrees of sensitivity or resistance to TKIs.
-
Activating (Sensitizing) Mutations: These mutations, typically found in exons 19 and 21, lead to constitutive activation of the EGFR signaling pathway.
-
Exon 19 Deletions (del19): A class of in-frame deletions that are one of the most common types of activating mutations.[4]
-
L858R: A point mutation in exon 21 that also results in a constitutively active kinase.[4] Patients with tumors harboring these mutations are generally sensitive to first- and second-generation EGFR TKIs.
-
-
Resistance Mutations:
-
T790M: The most common acquired resistance mutation, accounting for approximately 50-60% of cases of resistance to first- and second-generation TKIs.[7][8][9] This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors.[12]
-
C797S: A mutation that emerges in response to third-generation irreversible TKIs. These inhibitors form a covalent bond with the cysteine residue at position 797, and its substitution with serine prevents this covalent binding, leading to resistance.[13][14]
-
Quantitative Assessment of Inhibitor Selectivity
The selectivity of an EGFR inhibitor is quantified by comparing its potency against different forms of the receptor. The most common metric used for this purpose is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
The selectivity index is calculated as the ratio of the IC50 for the wild-type enzyme to the IC50 for the mutant enzyme. A higher selectivity index indicates a greater preference for the mutant form of the receptor.
Table 1: Representative Inhibitory Activity (IC50, nM) of a Hypothetical Mutant-Selective EGFR Inhibitor
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) | EGFR (del19/T790M) |
| Hypothetical Inhibitor "MS39" | 500 | 5 | 3 | 10 | 8 |
| Selectivity Index (WT/mutant) | - | 100 | 167 | 50 | 62.5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Determining EGFR Inhibitor Selectivity
A combination of biochemical and cell-based assays is typically employed to comprehensively characterize the selectivity profile of an EGFR inhibitor.
Biochemical Assays
These assays utilize purified, recombinant EGFR kinase domains (both wild-type and mutant) to directly measure the inhibitory activity of a compound on the enzyme's catalytic function.
a) Radiometric Kinase Assays (e.g., 33P-ATP Filter Binding Assay):
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group from 33P-ATP onto a peptide or protein substrate by the EGFR kinase.
-
Methodology:
-
The EGFR kinase (wild-type or mutant) is incubated with the substrate, 33P-ATP, and varying concentrations of the test inhibitor in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the reaction mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Unincorporated 33P-ATP is washed away.
-
The amount of radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[15]
-
b) ELISA-Based Kinase Assays:
-
Principle: This non-radioactive method uses an antibody that specifically recognizes the phosphorylated substrate.
-
Methodology:
-
A substrate-coated microplate is prepared.
-
The EGFR kinase, ATP, and various concentrations of the inhibitor are added to the wells.
-
Following incubation, the plate is washed, and a primary antibody specific for the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chromogenic or chemiluminescent substrate for the enzyme is added, and the resulting signal, which is proportional to the kinase activity, is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
c) Surface Plasmon Resonance (SPR):
-
Principle: SPR is a biophysical technique that provides real-time kinetic data on the binding and dissociation of an inhibitor to the EGFR kinase.[15]
-
Methodology:
-
The EGFR kinase is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip surface.
-
The binding of the inhibitor to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgram.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.
-
Cell-Based Assays
These assays assess the activity of an inhibitor in a more physiologically relevant context, using engineered or cancer cell lines that express wild-type or mutant EGFR.
a) Cellular Phosphorylation Assays:
-
Principle: This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR or the phosphorylation of downstream signaling proteins (e.g., AKT, ERK) in intact cells.
-
Methodology:
-
Cells expressing the target EGFR variant are seeded in multi-well plates.
-
The cells are treated with varying concentrations of the inhibitor.
-
For assays measuring ligand-induced phosphorylation, cells are stimulated with EGF.
-
The cells are lysed, and the levels of phosphorylated and total EGFR (or downstream proteins) are quantified using techniques such as Western blotting or ELISA.
-
IC50 values are determined based on the reduction in the phosphorylation signal.[15]
-
b) Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo):
-
Principle: These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling for their growth.
-
Methodology:
-
Cancer cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) or overexpressing wild-type EGFR are plated in multi-well plates.
-
The cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72 hours).
-
A reagent that is converted into a detectable product by metabolically active cells (e.g., MTT) or that measures ATP levels (e.g., CellTiter-Glo) is added.
-
The resulting signal, which correlates with the number of viable cells, is measured.
-
IC50 values are calculated to determine the concentration of the inhibitor that causes a 50% reduction in cell viability.[16]
-
Visualizing EGFR Signaling and Experimental Workflows
EGFR Signaling Pathway
Caption: EGFR signaling pathway and inhibitor action.
Experimental Workflow for EGFR Inhibitor Selectivity Profiling
Caption: Workflow for assessing EGFR inhibitor selectivity.
Conclusion
The development of mutant-selective EGFR inhibitors represents a significant advancement in the targeted therapy of NSCLC. A thorough understanding and rigorous evaluation of an inhibitor's selectivity profile are paramount for its successful clinical development. By employing a combination of biochemical and cell-based assays, researchers can quantitatively assess the potency and selectivity of novel compounds, paving the way for more effective and less toxic cancer treatments. The data generated from these studies are crucial for guiding lead optimization, predicting clinical efficacy, and ultimately, improving patient outcomes.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 5. mdpi.com [mdpi.com]
- 6. wjgnet.com [wjgnet.com]
- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. mdpi.com [mdpi.com]
MS39: A Case of Mistaken Identity in Drug Development Research
Initial investigations for a compound designated "MS39" have revealed that this identifier does not correspond to a chemical entity with known biological activity. Instead, extensive research indicates that "this compound" refers to a sophisticated medical imaging device used in ophthalmology.
Researchers, scientists, and drug development professionals seeking information on the biological activity of an "this compound compound" will find that the available data consistently points towards the MS-39 Anterior Segment OCT , a diagnostic tool that combines Placido disk topography with high-resolution optical coherence tomography (OCT).[1][2][3][4][5][6][7] This device is utilized for detailed analysis of the cornea and other structures in the front part of the eye.[1][2][3][4]
The MS-39 provides a wealth of quantitative data, but this data pertains to the physical and anatomical characteristics of the eye, not the pharmacological effects of a chemical compound. The device measures parameters such as:
This information is crucial for diagnosing and managing various eye conditions, including keratoconus, and for planning surgical interventions like refractive surgery and intraocular lens (IOL) implantation.[1][2][3][8][9]
Given the absence of any scientific literature or data referring to an "this compound compound" in the context of biological activity or drug development, it is concluded that the query likely stems from a misunderstanding or a typographical error. No signaling pathways, experimental protocols related to a compound, or quantitative data on biological effects could be retrieved because the subject of the inquiry as a chemical compound does not appear to exist in the public domain.
Therefore, this report serves to clarify the identity of "this compound" and redirect researchers to its actual application in the field of medical diagnostics. There is no information to support the creation of a technical guide or whitepaper on the biological activity of an "this compound compound."
References
- 1. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 2. CSO MS-39 | PPTX [slideshare.net]
- 3. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 4. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. bon MS-39 OCT Topograph [bon.de]
- 8. Accuracy of the indices of MS-39 anterior segment optical coherence tomography in the diagnosis of keratoconic corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Part 1: MS39 as a PROTAC Targeting EGFR
References
- 1. MS 39 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. RBM39 Functions as a Potential Oncogene Through the NF-κB Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RBM39 is a potential prognostic biomarker with functional significance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic pan‐cancer analysis identifies RBM39 as an immunological and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular glue - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
MS39 as a Chemical Probe for EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39 is a potent and selective chemical probe for the study of Epidermal Growth Factor Receptor (EGFR). It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. This compound is composed of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation approach offers a powerful tool to investigate the physiological and pathological roles of EGFR, particularly in the context of cancers driven by EGFR mutations. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule simultaneously binds to both EGFR and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to EGFR. The polyubiquitinated EGFR is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the receptor.[1][2] This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.
A key feature of this compound is its selectivity for mutant forms of EGFR, such as those with an exon 19 deletion or the L858R mutation, over the wild-type (WT) receptor.[3] This selectivity is crucial for its utility as a chemical probe, as it allows for the specific investigation of mutant EGFR-driven biology with minimal effects on the wild-type protein, which is important for normal cellular function.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its parent EGFR inhibitor, gefitinib.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | Mutant EGFR (exon 19 del) | HCC827 | DC50 | 5.0 nM | [2] |
| This compound | Mutant EGFR (L858R) | H3255 | DC50 | 3.3 nM | [2] |
| This compound | Wild-Type EGFR | - | Effect | No significant degradation up to 10 µM | [3] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
| Compound | Target | Parameter | Value | Reference |
| Gefitinib | EGFR WT | Kd | 1.1 ± 2 nM | [2] |
| Gefitinib | EGFR L858R | Kd | 0.8 ± 2 nM | [2] |
| This compound | EGFR WT | Kd | 11 ± 3 nM | [2] |
| This compound | EGFR L858R | Kd | 12 ± 7 nM | [2] |
Kd: Equilibrium dissociation constant, a measure of binding affinity.
| Parameter | Value | Reference |
| Bioavailability | Bioavailable in mice | [2] |
Mandatory Visualizations
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of Action of this compound PROTAC.
Experimental Protocols
Western Blot for EGFR Degradation
This protocol is adapted from the methodology described in the primary literature for assessing PROTAC-mediated protein degradation.[2]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCC827 or H3255) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
To assess downstream signaling, membranes can also be probed with antibodies against phosphorylated EGFR (p-EGFR), total AKT, and phosphorylated AKT (p-AKT).
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, at a 1:5000 dilution) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
Cell Viability Assay (CellTiter-Glo®)
This protocol provides a method for assessing the effect of this compound on cell viability.[4][5]
1. Cell Seeding:
-
Harvest and count cells (e.g., H3255).
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include vehicle control wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Quantitative Proteomics for Selectivity Profiling (TMT-based)
This protocol outlines a general workflow for tandem mass tag (TMT)-based quantitative proteomics to assess the selectivity of this compound.[6][7][8]
1. Sample Preparation:
-
Culture cells and treat with this compound or vehicle control as described for the Western blot protocol.
-
Lyse the cells and extract proteins.
-
Quantify the protein concentration of each sample.
2. Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
3. TMT Labeling:
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
4. Sample Fractionation and Mass Spectrometry:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.
-
Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control to determine the selectivity of the degrader.
Conclusion
This compound is a valuable chemical probe for the selective degradation of mutant EGFR. Its well-characterized mechanism of action and potent, selective activity make it an excellent tool for elucidating the specific roles of mutant EGFR in cancer biology and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in the field.
References
- 1. promega.com [promega.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS 39 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. OUH - Protocols [ous-research.no]
- 5. scribd.com [scribd.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
MS39 PROTAC: A Technical Guide to a Potent and Selective Degrader of Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MS39, a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). This compound has emerged as a significant tool in cancer research, particularly for its potential to overcome resistance to traditional EGFR inhibitors in non-small-cell lung cancer (NSCLC). This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, mutant EGFR.[1] It is composed of three key components:
-
A ligand for mutant EGFR: This "warhead" is derived from gefitinib, a known EGFR tyrosine kinase inhibitor, which provides selectivity for the target protein.[2]
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2]
-
A flexible linker: This connects the EGFR ligand and the VHL ligand, enabling the formation of a stable ternary complex between mutant EGFR and the VHL E3 ligase.
The formation of this ternary complex brings the VHL E3 ligase into close proximity with mutant EGFR, leading to the polyubiquitination of the receptor. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged mutant EGFR.[1] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple EGFR molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the primary literature.
Table 1: In Vitro Degradation Activity of this compound
| Cell Line | EGFR Mutation Status | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| HCC-827 | exon 19 deletion | 5.0 | >95% at 50 nM | [1] |
| H3255 | L858R | 3.3 | >95% at 50 nM | [1] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| H3255 | L858R | Data not explicitly provided, but significant inhibition of proliferation reported. | [2] |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | Sufficient for in vivo efficacy studies | Intraperitoneal (ip) | [1][2] |
Further detailed pharmacokinetic parameters were not available in the reviewed literature.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the publications on this compound.
Western Blotting for EGFR Degradation
This protocol is essential for quantifying the degradation of EGFR induced by this compound.
Objective: To determine the concentration-dependent degradation of total and phosphorylated EGFR upon treatment with this compound.
Materials:
-
HCC-827 or H3255 cells
-
This compound (and negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a negative control for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR and p-EGFR signals to the loading control.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Objective: To determine the IC50 value of this compound in mutant EGFR-driven cancer cell lines.
Materials:
-
HCC-827 or H3255 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound PROTAC leading to the degradation of mutant EGFR.
Caption: Simplified EGFR signaling pathway and the inhibitory effect of this compound-induced degradation.
Caption: General experimental workflow for the evaluation of this compound PROTAC.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively degrade mutant EGFR provides a promising strategy to overcome drug resistance in NSCLC and other EGFR-driven cancers. The data and protocols presented in this guide offer a valuable resource for researchers working to further understand and develop PROTAC-based therapeutics. Further investigation into the detailed in vivo efficacy and safety profile of this compound will be crucial for its potential clinical translation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Ocular Studies Using the MS-39 AS-OCT
Audience: Researchers, scientists, and drug development professionals in ophthalmology.
Introduction:
The MS-39 is a state-of-the-art anterior segment imaging device that combines Placido disk topography with high-resolution spectral-domain optical coherence tomography (SD-OCT). While primarily designed for clinical use in humans, its non-invasive, high-resolution imaging capabilities make it a powerful tool for preclinical in vivo studies in animal models of ocular diseases. These application notes and protocols provide a guide for utilizing the MS-39 to design and execute robust in vivo studies, with a focus on a rabbit model of corneal alkali burn to assess the efficacy of a novel anti-fibrotic agent.
I. Key Features of MS-39 for In Vivo Research
The MS-39 offers several features that are highly advantageous for preclinical ophthalmic research:
-
High-Resolution Imaging: Provides detailed cross-sectional images of the cornea, allowing for precise measurement of epithelial, stromal, and total corneal thickness.
-
Corneal Mapping: Generates various maps, including pachymetry, epithelial thickness, and elevation maps, which are invaluable for quantifying changes in corneal structure over time.
-
Stromal Opacity Analysis: The high-resolution images enable the assessment of corneal haze and scarring by analyzing stromal reflectivity.
-
Non-Invasive Nature: As a non-contact imaging modality, it allows for longitudinal studies in the same animal, reducing the number of animals required and improving the statistical power of the study.
II. Experimental Design: A Case Study in Corneal Fibrosis
This section outlines a sample in vivo study design to evaluate the efficacy of a topical anti-fibrotic drug (Test Article) in a rabbit model of corneal alkali burn.
Objective: To assess the potential of the Test Article to reduce corneal fibrosis and promote transparent wound healing after a chemical injury.
Animal Model: New Zealand White Rabbits are a commonly used model for corneal wound healing studies due to the anatomical similarities of their eyes to human eyes.
Study Groups:
| Group | Treatment | Number of Animals |
| 1 | Vehicle Control (eye drops without the Test Article) | 6 |
| 2 | Test Article (e.g., a novel anti-fibrotic agent in eye drops) | 6 |
| 3 | Positive Control (e.g., a known anti-inflammatory/anti-fibrotic agent) | 6 |
| 4 | Naive (no injury, no treatment) | 3 |
Experimental Workflow:
The following diagram illustrates the key steps in the experimental workflow.
Application Notes and Protocols for GPR39 Agonist TC-G 1008 in Rodent Models
Disclaimer: Initial searches for the compound "MS39" did not yield relevant results in the context of in vivo rodent studies. The provided information pertains to the GPR39 agonist, TC-G 1008, based on the hypothesis that "this compound" may have been a mistyped reference to a GPR39-related compound. Researchers should verify the identity of their compound of interest before applying these protocols.
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the GPR39 agonist TC-G 1008 in mouse and rat models, based on published research. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Summary
The following tables summarize the reported dosages and administration routes for TC-G 1008 in various rodent models.
Table 1: Reported Dosages of TC-G 1008 in Mouse Models
| Mouse Strain | Model | Dosage | Administration Route | Outcome |
| Swiss Albino | Maximal Electroshock Seizure Threshold (MEST) | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | No significant effect on seizure threshold in zinc-adequate mice.[1][2] |
| Swiss Albino | Pentylenetetrazole (PTZ)-Kindling | 10 mg/kg | Intraperitoneal (i.p.) | Increased maximal seizure severity in zinc-adequate mice.[1] |
| Swiss Albino | 6-Hz Seizure Test | Not specified | Intraperitoneal (i.p.) | Exacerbated behavioral seizures.[3] |
Table 2: Reported Dosages of TC-G 1008 in Rat Models
| Rat Strain | Model | Dosage | Administration Route | Outcome |
| Sprague Dawley | Neonatal Hypoxic–Ischemic Encephalopathy (HIE) | 5, 15, 45 mg/kg | Intranasal | 5 and 15 mg/kg doses reduced infarct area; 15 mg/kg improved neurological deficits.[4][5] |
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test in Mice
Objective: To assess the effect of TC-G 1008 on seizure threshold.
Materials:
-
Male Swiss Albino mice (17-30 g)
-
TC-G 1008
-
Vehicle (1% Tween 80 in 0.9% NaCl)
-
Electroconvulsive device
-
Corneal electrodes
Procedure:
-
Acclimate mice to the experimental environment.
-
Prepare a suspension of TC-G 1008 in the vehicle.
-
Administer a single intraperitoneal (i.p.) injection of TC-G 1008 (5, 10, or 20 mg/kg) or vehicle to the mice.[1][2]
-
After a 30-minute pre-treatment period, deliver an electrical stimulus via corneal electrodes.[1]
-
The stimulus consists of a square-wave pulse (e.g., 0.2 ms duration, 50 Hz for 0.2 s).
-
The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
The current intensity required to induce seizures in 50% of the animals (CS50) is determined using an up-and-down method.
Pentylenetetrazole (PTZ)-Kindling Model of Epilepsy in Mice
Objective: To evaluate the effect of chronic TC-G 1008 administration on the development of seizures (epileptogenesis).
Materials:
-
Male Swiss Albino mice
-
TC-G 1008
-
Pentylenetetrazole (PTZ)
-
Vehicle (1% Tween 80 in 0.9% NaCl)
-
Saline
Procedure:
-
On alternate weekdays, administer TC-G 1008 (10 mg/kg, i.p.) or vehicle.[1]
-
Thirty minutes after TC-G 1008 or vehicle injection, administer a subthreshold dose of PTZ (e.g., 40 mg/kg, i.p.).[1]
-
Immediately after PTZ injection, observe the mice for 30 minutes and score seizure severity based on a standardized scale (e.g., Racine scale).
-
Repeat this procedure for a predetermined number of injections (e.g., 13 injections).[1]
-
The primary outcomes are the mean seizure severity score and the percentage of fully kindled mice (those exhibiting generalized tonic-clonic seizures).
Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Model in Rats
Objective: To assess the neuroprotective effects of TC-G 1008 in a neonatal brain injury model.
Materials:
-
10-day-old Sprague Dawley rat pups
-
TC-G 1008
-
Vehicle
-
Anesthesia (e.g., isoflurane)
-
Hypoxic chamber (8% oxygen)
Procedure:
-
Induce HIE by permanent ligation of the right common carotid artery followed by exposure to hypoxia.
-
Administer TC-G 1008 (5, 15, or 45 mg/kg) or vehicle via intranasal route at 1, 25, 49, and 73 hours post-HIE.[4][5]
-
Evaluate short-term neurological deficits (e.g., geotaxis, cliff aversion) and long-term outcomes (e.g., foot-fault test, rotarod test, Morris water maze).[4]
-
At the study endpoint, perfuse the animals and collect brain tissue for analysis (e.g., infarct volume measurement via TTC staining, Western blot, immunofluorescence).[4][5]
Visualization of Pathways and Workflows
Caption: GPR39 signaling pathway activated by TC-G 1008.
Caption: Experimental workflow for the PTZ-kindling model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MS39 (G9a Inhibitor) in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS39 is a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a plays a critical role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9me2). In various cancers, G9a is overexpressed, leading to the repression of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis. This compound, and its analogs such as UNC0638 and UNC0642, have emerged as valuable research tools and potential therapeutic agents for cancer treatment. These inhibitors work by reversing the G9a-mediated gene silencing, leading to the re-expression of tumor suppressors and the induction of anti-cancer pathways.
These application notes provide a comprehensive guide for the use of this compound in preclinical xenograft models of cancer. The protocols and data presented are based on published studies and are intended to assist researchers in designing and executing robust in vivo experiments to evaluate the efficacy of G9a inhibition.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through two key signaling pathways: the Wnt/β-catenin signaling pathway and the IL24-mediated apoptosis pathway.
Inhibition of the Wnt/β-catenin Signaling Pathway
In many cancers, the Wnt/β-catenin pathway is aberrantly activated, promoting cell proliferation and survival. G9a contributes to this activation by silencing the expression of Wnt pathway antagonists, such as Adenomatous Polyposis Coli 2 (APC2) and Dickkopf-1 (DKK1)[1][2]. This compound inhibits G9a, leading to the demethylation of the promoter regions of these antagonist genes, their re-expression, and subsequent inhibition of the Wnt/β-catenin signaling cascade.
Induction of IL24-Mediated Apoptosis
Interleukin 24 (IL24) is a tumor suppressor cytokine that can induce apoptosis in cancer cells. G9a has been shown to repress the expression of IL24. By inhibiting G9a, this compound leads to the upregulation of IL24, which in turn triggers the endoplasmic reticulum (ER) stress response and activates the apoptotic cascade, ultimately leading to cancer cell death.
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of G9a inhibitors (UNC0638 and UNC0642, referred to as this compound) in various cancer xenograft models.
| Compound | Cancer Type | Cell Line | Animal Model | Dose & Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| UNC0638 | Non-Small Cell Lung Cancer | H1299 | NSG Mice | 10 mg/kg, Mini-osmotic pump | Continuous for 28 days | Significant reduction in tumor volume and weight (p=0.05) | [1] |
| UNC0642 | Rhabdomyosarcoma | RD | Nude Mice | Not specified | Every other day | Significant decrease in relative tumor volume (p≤0.001) | [2] |
Note: The term "significant" is used where specific percentage inhibition was not provided in the source material. Researchers should refer to the original publications for detailed data and statistical analysis.
Experimental Protocols
This section provides detailed protocols for conducting xenograft studies with this compound.
Experimental Workflow
Materials
-
This compound (UNC0638 or UNC0642)
-
Cancer cell line of interest (e.g., H1299, RD)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude, NOD-scid gamma (NSG))
-
Matrigel (optional, for co-injection with cells)
-
Vehicle for this compound dissolution (e.g., DMSO, saline, polyethylene glycol)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Mini-osmotic pumps (optional, for continuous delivery)
Protocol for Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL). Keep cells on ice.
-
-
Animal Inoculation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
This compound Administration:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO). For in vivo administration, dilute the stock solution to the final desired concentration with a vehicle such as saline or a mixture of polyethylene glycol, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Intraperitoneal (IP) Injection: Administer the prepared this compound solution or vehicle control via IP injection at the determined dose and schedule (e.g., 10 mg/kg, daily or every other day).
-
Mini-Osmotic Pump: For continuous delivery, surgically implant a mini-osmotic pump filled with the this compound solution subcutaneously or intraperitoneally.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing).
-
Conclusion
This compound and its analogs are valuable tools for investigating the role of G9a in cancer biology and for preclinical evaluation of G9a inhibition as a therapeutic strategy. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct their own in vivo studies. Careful attention to experimental design, including the choice of animal model, cell line, and drug administration route, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for MS39-Induced EGFR Knockdown in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of many cancers.[1][2] Targeted degradation of EGFR represents a promising therapeutic strategy. MS39 is a bifunctional small-molecule degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of EGFR.[2] This document provides detailed application notes and protocols for the in vitro use of this compound to achieve EGFR knockdown.
This compound operates by hijacking the cell's natural protein disposal system. It is composed of a ligand that binds to EGFR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome.[2][3][4][5][6] This targeted degradation approach offers a powerful tool for studying EGFR function and for the development of novel therapeutics.
Mechanism of Action of this compound
This compound is a PROTAC that induces the degradation of the Epidermal Growth Factor Receptor (EGFR) by hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.
The process begins with this compound simultaneously binding to both EGFR and the VHL E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the EGFR protein. The polyubiquitinated EGFR is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. This targeted degradation leads to a reduction in the total cellular levels of EGFR, thereby inhibiting its downstream signaling pathways that are often hyperactivated in cancer.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-induced EGFR degradation in non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | DC50 (16h treatment) | Maximum Degradation (50 nM, 16h) | Reference |
| HCC-827 | Exon 19 Deletion | 5.0 nM | >95% | [2] |
| H3255 | L858R | 3.3 nM | >95% | [2] |
| Parameter | Value | Conditions | Reference |
| Time to significant degradation | 4 hours | HCC-827 cells | [7] |
| Sustained degradation | Up to 48 hours | HCC-827 cells | [7] |
Experimental Protocols
Protocol 1: In Vitro EGFR Knockdown using this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce EGFR degradation.
Materials:
-
Cancer cell line of interest (e.g., HCC-827, H3255)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired time period. A 16-hour incubation is recommended for achieving maximum degradation, but significant degradation can be observed as early as 4 hours.[2][7]
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Storage: Store the prepared samples at -20°C or proceed directly to Western Blot analysis.
Protocol 2: Western Blot for EGFR Detection
This protocol details the detection of EGFR protein levels by Western blot to assess the extent of knockdown.
Materials:
-
Prepared cell lysates
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the EGFR band intensity to the corresponding loading control band intensity.
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of this compound-induced EGFR knockdown on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
EGFR Signaling Pathway
EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth, proliferation, and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inducing the degradation of EGFR, this compound effectively shuts down these pro-survival signals.
Troubleshooting
-
No/Poor EGFR Knockdown:
-
Verify this compound Activity: Ensure the compound is properly stored and handled.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Check Cell Line: Confirm that the cell line expresses EGFR and the VHL E3 ligase.
-
-
High Background in Western Blot:
-
Optimize Blocking: Increase blocking time or try a different blocking agent.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations.
-
Washing Steps: Increase the number and duration of washing steps.
-
-
Inconsistent Cell Viability Results:
-
Cell Seeding Density: Ensure consistent cell seeding across all wells.
-
Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.
-
Conclusion
This compound is a potent and selective tool for inducing the in vitro degradation of EGFR. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound for studying EGFR biology and for the preclinical evaluation of targeted protein degradation as a therapeutic strategy. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following MS39 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The workflow involves treating cultured cells with MS39, preparing cell lysates, quantifying protein concentration, separating proteins by size via SDS-PAGE, transferring the separated proteins to a membrane, and detecting the target protein using specific primary and secondary antibodies.[1][3] Adherence to this protocol will facilitate the generation of reproducible and reliable data essential for understanding the molecular mechanism of action of this compound and its potential therapeutic effects.
Experimental Objectives
-
To establish a standardized protocol for the preparation of cell lysates from cells treated with this compound.
-
To outline a comprehensive procedure for separating and transferring proteins for immunodetection.
-
To provide a framework for the semi-quantitative analysis of changes in the expression or post-translational modification of target proteins in response to this compound treatment.
-
To visualize the experimental workflow and a hypothetical signaling pathway affected by this compound.
Hypothetical Signaling Pathway Post-MS39 Treatment
Caption: Hypothetical signaling cascade initiated by this compound treatment.
Experimental Workflow
Caption: Step-by-step experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Part I: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration.
-
Part II: Sample Preparation
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2][4]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][6] A common volume is 100 µL for a 6-well plate well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[6]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading of protein for each sample.[7]
-
Use a standard protein assay such as the bicinchoninic acid (BCA) assay or the Bradford assay.[8]
-
Follow the manufacturer's instructions for the chosen assay.
-
Prepare a standard curve using a protein standard, such as bovine serum albumin (BSA).[8]
-
Based on the concentrations determined, calculate the volume of each lysate needed to obtain the desired amount of protein per lane (typically 10-30 µg).[9]
-
-
Sample Denaturation:
Part III: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Gel Preparation: Use a precast polyacrylamide gel or hand-cast a gel with a percentage of acrylamide appropriate for the molecular weight of the target protein.[5]
-
Loading the Gel:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Carefully load the prepared protein samples into the wells of the gel.[10]
-
Load a pre-stained protein ladder in one lane to monitor protein separation and estimate the molecular weight of the target protein.[10]
-
-
Running the Gel:
-
Connect the electrophoresis apparatus to a power supply.
-
Run the gel at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom of the gel.[11] The exact voltage and run time will depend on the gel percentage and the electrophoresis system.
-
Part IV: Protein Transfer (Western Blotting)
-
Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then transfer buffer.[4] Nitrocellulose membranes do not require methanol activation.
-
Assembling the Transfer Stack:
-
Protein Transfer:
-
Place the transfer stack into the transfer apparatus and fill it with cold transfer buffer.
-
Perform the transfer according to the manufacturer's instructions. A common method is a wet transfer at 100 V for 1-2 hours or a semi-dry transfer.[4]
-
Part V: Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
To reduce non-specific antibody binding, incubate the membrane in a blocking solution for 1 hour at room temperature.[4][5] Common blocking solutions are 5% non-fat dry milk or 5% BSA in TBST. The choice of blocking agent may depend on the primary antibody.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the concentration recommended on the antibody datasheet.
-
Incubate the membrane with the primary antibody solution, typically for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform one final wash with TBS (without Tween 20) to remove residual detergent.
-
Part VI: Detection and Data Analysis
-
Signal Development:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).[12]
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[10]
-
Acquire images with different exposure times to ensure the signal is within the linear range for quantification.
-
-
Data Analysis:
-
Use image analysis software to perform densitometry on the bands corresponding to the target protein and a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Normalize the band intensity of the target protein to the intensity of the loading control for each sample.
-
Calculate the fold change in protein expression in the this compound-treated samples relative to the vehicle control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
| Treatment Group | Target Protein (Normalized Intensity) | Loading Control (Intensity) | Fold Change vs. Control |
| Vehicle Control | 1.00 ± 0.05 | 50,000 ± 2,500 | 1.0 |
| This compound (Low Dose) | 1.50 ± 0.10 | 49,500 ± 3,000 | 1.5 |
| This compound (High Dose) | 2.50 ± 0.20 | 51,000 ± 2,800 | 2.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
For common issues such as no signal, high background, or non-specific bands, refer to established Western blot troubleshooting guides.[14] Key factors to consider include antibody dilutions, washing times, blocking efficiency, and the quality of reagents.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. novusbio.com [novusbio.com]
- 5. biorbyt.com [biorbyt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. licorbio.com [licorbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. www2.nau.edu [www2.nau.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
The Role of SLC25A39 in Lung Cancer: A Promising Therapeutic Target
Introduction
Initial investigations into the molecule "MS39" in the context of lung cancer research did not yield specific findings, suggesting it may be a novel, less-documented compound or a potential misnomer. However, extensive research has identified a critical player in lung cancer progression, SLC25A39, a mitochondrial glutathione transporter. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the role of SLC25A39 in lung cancer, particularly in lung adenocarcinoma (LUAD).
SLC25A39 has been identified as a key oncogenic factor in LUAD.[1] Its overexpression is correlated with poorer patient survival and promotes malignant characteristics such as increased cell proliferation and migration.[1] Mechanistically, SLC25A39 facilitates the import of glutathione (GSH) into the mitochondria. This process is crucial for metastatic cancer cells to survive under low-oxygen conditions by activating the transcription factor ATF4.[2] The loss of SLC25A39 impairs mitochondrial oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[1] This positions SLC25A39 as a compelling therapeutic target for the development of novel anti-cancer strategies.
Application Notes
The study of SLC25A39 in lung cancer has significant implications for various research and development applications:
-
Drug Target Validation: SLC25A39's role in promoting tumor growth and metastasis makes it a prime candidate for therapeutic intervention. Small molecule inhibitors aimed at blocking the glutathione transport function of SLC25A39 could represent a novel class of anti-cancer agents.
-
Biomarker Development: The elevated levels of SLC25A39 in lung adenocarcinoma tissues suggest its potential as a prognostic biomarker.[1] Monitoring SLC25A39 expression levels in patient samples could aid in risk stratification and treatment planning.
-
Metastasis Research: The discovery that mitochondrial glutathione import via SLC25A39 is a critical driver of cancer metastasis opens new avenues for investigating the metabolic adaptations of cancer cells during the metastatic cascade.[2]
-
Combination Therapies: Targeting SLC25A39 could be synergistic with existing therapies. For instance, inhibiting SLC25A39 may increase oxidative stress within cancer cells, potentially sensitizing them to radiation or chemotherapy.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on SLC25A39 in cancer.
Table 1: Impact of SLC25A39 Expression on Patient Survival in Breast Cancer
| Cohort | SLC25A39 Expression | Correlation with Overall Survival | Reference |
| METABRIC dataset | High | Poorer | [3] |
Table 2: Functional Effects of SLC25A39 Modulation in Lung Adenocarcinoma Cells
| Experimental Condition | Observed Effect | Reference |
| SLC25A39 Overexpression | Promoted cell proliferation and migration | [1] |
| SLC25A39 Knockdown/Deletion | Suppressed malignant traits in vitro and in vivo | [1] |
| SLC25A39 Loss | Impaired mitochondrial oxidative phosphorylation | [1] |
| SLC25A39 Loss | Increased Reactive Oxygen Species (ROS) | [1] |
| SLC25A39 Loss | Triggered apoptosis | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of SLC25A39 in lung cancer.
Protocol 1: Analysis of SLC25A39 Expression in Lung Adenocarcinoma Tissues
Objective: To determine the expression level of SLC25A39 protein in patient-derived lung adenocarcinoma tissues compared to adjacent non-tumor tissues.
Method: Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma and adjacent normal tissue sections.
-
Primary antibody: Rabbit anti-SLC25A39.
-
Secondary antibody: HRP-conjugated goat anti-rabbit.
-
DAB chromogen kit.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Boil slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-SLC25A39 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with PBS (3 x 5 minutes).
-
Apply DAB chromogen solution and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip.
-
-
Analysis:
-
Examine slides under a microscope and score the intensity and percentage of stained cells.
-
Protocol 2: In Vitro Assessment of Cell Proliferation and Migration
Objective: To evaluate the effect of SLC25A39 overexpression or knockdown on the proliferative and migratory capacity of lung adenocarcinoma cell lines.
Methods:
-
Cell Proliferation: MTT assay or cell counting.
-
Cell Migration: Transwell migration assay (Boyden chamber).
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1299).
-
Lentiviral vectors for SLC25A39 overexpression or shRNA-mediated knockdown.
-
MTT reagent.
-
Transwell inserts (8 µm pore size).
-
Crystal violet stain.
Procedure (Transwell Migration Assay):
-
Cell Transfection/Transduction:
-
Transduce lung cancer cells with lentiviral particles expressing SLC25A39 or an shRNA targeting SLC25A39. Select for stable expression.
-
-
Cell Seeding:
-
Seed 5 x 10^4 transduced cells in serum-free medium into the upper chamber of a Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours to allow for cell migration.
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol.
-
Stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathway involving SLC25A39 and a typical experimental workflow for its study.
Caption: SLC25A39-mediated glutathione import and downstream signaling.
Caption: Experimental workflow for investigating SLC25A39 function.
References
- 1. SLC25A39 overexpression exacerbates lung adenocarcinoma progression and is negatively regulated by AFG3L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Mitochondrial glutathione import enables breast cancer metastasis via integrated stress response signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Overcoming Gefitinib Resistance in NSCLC Cells with a STAT3 Inhibitor
Note: Initial searches for a specific treatment designated "MS39" did not yield conclusive results in publicly available scientific literature. Therefore, these application notes utilize the well-characterized STAT3 inhibitor, LL1 , as a representative molecule to provide a detailed framework for researchers investigating strategies to overcome gefitinib resistance in non-small cell lung cancer (NSCLC). The principles and protocols outlined here are broadly applicable to the study of STAT3 inhibitors in this context.
Introduction
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a first-line treatment for NSCLC patients with activating EGFR mutations. However, the development of acquired resistance is a major clinical challenge. One of the key mechanisms of resistance is the activation of alternative survival pathways, which bypass the EGFR blockade. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been identified as a critical mediator of gefitinib resistance.[1]
Upon inhibition of EGFR by gefitinib, some cancer cells compensatorily activate STAT3. Phosphorylated STAT3 (p-STAT3) translocates to the nucleus and acts as a transcription factor, upregulating genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), such as ZEB1, survivin, and c-myc.[2] This sustained pro-survival signaling allows the cells to thrive despite the presence of gefitinib.
Targeting the STAT3 pathway is therefore a promising strategy to re-sensitize resistant NSCLC cells to gefitinib. The small molecule inhibitor LL1 has been shown to specifically block the phosphorylation of STAT3, thereby inhibiting its downstream signaling and restoring the efficacy of gefitinib.[1] These notes provide an overview of the application of a STAT3 inhibitor like LL1 in gefitinib-resistant NSCLC cell lines, including experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data on the effects of the STAT3 inhibitor LL1, alone and in combination with gefitinib, on gefitinib-resistant NSCLC cell lines.
Table 1: In Vitro Efficacy of LL1 and Gefitinib Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| A549/GR | Gefitinib | > 40 | - | Resistant |
| LL1 | ~10 | - | - | |
| Gefitinib + LL1 (10 µM) | ~5 | < 1.0 | Synergistic | |
| PC-9/GR | Gefitinib | > 20 | - | Resistant |
| LL1 | ~8 | - | - | |
| Gefitinib + LL1 (8 µM) | ~2.5 | < 1.0 | Synergistic |
Data are representative and compiled from findings reported in the literature. A549/GR and PC-9/GR are gefitinib-resistant cell lines.
Table 2: Effect of LL1 on STAT3 Pathway and Apoptosis
| Cell Line | Treatment | p-STAT3 Expression | ZEB1 Expression | Apoptosis Rate (%) |
| A549/GR | Control | High | High | < 5 |
| Gefitinib (20 µM) | High | High | ~5 | |
| LL1 (10 µM) | Decreased | Decreased | ~15 | |
| Gefitinib + LL1 | Significantly Decreased | Significantly Decreased | > 30 | |
| PC-9/GR | Control | High | High | < 5 |
| Gefitinib (10 µM) | High | High | ~5 | |
| LL1 (8 µM) | Decreased | Decreased | ~20 | |
| Gefitinib + LL1 | Significantly Decreased | Significantly Decreased | > 40 |
Values represent the relative changes observed upon treatment compared to control.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Combining M3913 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of M3913, a novel endoplasmic reticulum (ER) stress-inducing agent, in combination with other cancer therapies. The protocols detailed below are designed to guide researchers in assessing the synergistic potential of M3913 with standard-of-care and emerging cancer treatments.
Introduction
M3913 is a first-in-class, orally bioavailable small molecule that induces a maladaptive unfolded protein response (UPR) in cancer cells, leading to potent anti-tumor activity.[1] Its mechanism of action involves the engagement of the ER transmembrane protein Wolframin-1 (WFS1), which triggers a calcium efflux from the ER into the cytoplasm. This disruption of calcium homeostasis initiates ER stress signaling, ultimately culminating in apoptotic cell death.[1] Preclinical studies have suggested that M3913 has the potential for effective combination therapy with a variety of agents, including chemotherapy, targeted therapies, and immunotherapies, across multiple cancer types such as multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer.[1][2]
Combining M3913 with other anticancer agents is a rational strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities. The unique mechanism of M3913, centered on the induction of ER stress, offers a complementary approach to therapies that target different cellular pathways.
Data Presentation: In Vitro Synergy
The following tables present illustrative data from in vitro combination studies with M3913. This data is representative of the expected outcomes from the protocols described below and is intended to serve as a template for data presentation.
Table 1: In Vitro Cytotoxicity of M3913 in Combination with a Chemotherapeutic Agent (e.g., Paclitaxel) in NSCLC Cell Line (A549)
| Treatment Group | M3913 IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| M3913 Monotherapy | 150 | - | - | - |
| Paclitaxel Monotherapy | - | 10 | - | - |
| M3913 + Paclitaxel (1:15 ratio) | 75 | 5 | 0.7 | Synergistic |
Table 2: In Vitro Apoptosis Induction by M3913 in Combination with a Targeted Therapy (e.g., EGFR inhibitor) in NSCLC Cell Line (NCI-H1975)
| Treatment Group | % Apoptotic Cells (Annexin V+) - 48h | Fold Increase vs. Control |
| Vehicle Control | 5% | 1.0 |
| M3913 (100 nM) | 20% | 4.0 |
| EGFR Inhibitor (50 nM) | 15% | 3.0 |
| M3913 (100 nM) + EGFR Inhibitor (50 nM) | 45% | 9.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: M3913 binds to WFS1, leading to ER stress and apoptosis.
Caption: Workflow for in vitro assessment of M3913 combination synergy.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if M3913 exhibits synergistic, additive, or antagonistic effects when combined with other anticancer agents in vitro.
Materials:
-
Cancer cell lines of interest (e.g., A549, NCI-H1975, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
M3913 (powder, solubilized in DMSO)
-
Combination agent (e.g., chemotherapy, targeted therapy)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of M3913 in DMSO.
-
Prepare a stock solution of the combination agent in an appropriate solvent.
-
Perform serial dilutions of each drug in cell culture medium to achieve a range of concentrations (e.g., 7-point dilution series).
-
For combination treatment, prepare drug mixtures at a fixed molar ratio (e.g., based on the IC50 ratio of the individual agents) or in a matrix format.
-
Remove the medium from the seeded cells and add 100 µL of the drug-containing medium (monotherapy or combination) to the respective wells. Include vehicle control wells (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each monotherapy.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Induction Assay
Objective: To quantify the induction of apoptosis by M3913 in combination with other anticancer agents.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
M3913 and combination agent
-
96-well white plates
-
Caspase-Glo® 3/7 Assay (Promega)
-
Luminometer
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the In Vitro Synergy Assessment protocol.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold increase in caspase-3/7 activity for each treatment group relative to the vehicle control.
-
Western Blot Analysis of UPR Markers
Objective: To confirm the mechanism of action of M3913 in combination therapies by assessing the activation of UPR signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
M3913 and combination agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRE1α, anti-ATF4, anti-CHOP, anti-XBP1s, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with M3913, the combination agent, or the combination for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control (β-actin).
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of M3913 in combination with other anticancer agents in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for xenograft implantation
-
M3913 (formulated for oral administration)
-
Combination agent (formulated for appropriate administration route)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
M3913 monotherapy
-
Combination agent monotherapy
-
M3913 + combination agent
-
-
Administer treatments as per the planned schedule (e.g., M3913 orally once daily, combination agent as per its established protocol).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Monitor body weight twice weekly as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.
-
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical investigation of M3913 in combination with other cancer therapies. By systematically evaluating synergy, apoptosis induction, mechanism of action, and in vivo efficacy, researchers can generate the necessary data to support the clinical development of novel M3913-based combination regimens. The illustrative data and diagrams serve as a guide for data interpretation and presentation, facilitating the advancement of this promising therapeutic strategy.
References
Troubleshooting & Optimization
MS39 Off-Target Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of the small molecule inhibitor, MS39. The following information is intended to guide experimental design and data interpretation to ensure the specific and intended activity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for inhibitors like this compound?
Off-target effects occur when a drug or small molecule, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[1][2][3][4] It is crucial to identify and understand these effects to ensure that the observed biological response is a direct result of modulating the intended target.
Q2: What is the known primary target of this compound and its mechanism of action?
Recent studies have identified RNA-binding motif protein 39 (RBM39) as a key target for a class of aryl sulfonamide compounds that function as "molecular glues."[5] These compounds, which this compound is representative of, induce the degradation of RBM39 by bringing it into proximity with the DCAF15 E3 ubiquitin ligase complex. This leads to aberrant RNA splicing and subsequent inhibition of cancer cell proliferation.[5]
Q3: What are the common experimental observations that might suggest this compound is causing off-target effects?
Several experimental outcomes may indicate the presence of off-target effects:
-
Discrepancy between genotype and phenotype: The biological effect of this compound is still observed in cells where the intended target has been knocked out or knocked down.[1]
-
Unexplained cytotoxicity: Cell death occurs at concentrations different from those required to inhibit the primary target.
-
Activation or inhibition of unexpected signaling pathways: Changes in pathways not known to be regulated by the primary target are observed.
-
Inconsistent results across different cell lines: The effects of this compound vary significantly in different cellular contexts, which may be due to differential expression of off-target proteins.[6]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes or Cytotoxicity
If you observe a phenotype that is inconsistent with the known function of the primary target or unexpected cytotoxicity, it is essential to systematically investigate potential off-target effects.
Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify that this compound is engaging its intended target in a cellular context.[7][8][9][10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol:
-
Treat intact cells with this compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.
-
A shift in the melting curve indicates target engagement.
-
-
-
Proteome Profiling: This unbiased approach helps identify a broad range of potential off-target proteins.
-
Protocol:
-
Treat cells with either a vehicle control or this compound.
-
Lyse the cells and analyze the proteome using mass spectrometry-based techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags).[11][12]
-
Look for proteins with altered abundance or thermal stability in the this compound-treated samples.
-
-
Guide 2: Deconvoluting Kinase Inhibition Off-Target Effects
Many small molecule inhibitors exhibit off-target activity against kinases due to the conserved nature of the ATP-binding pocket.[13][14][15] If you suspect off-target kinase inhibition, a systematic screening approach is recommended.
Table 1: Representative Kinase Selectivity Panel Data for a Hypothetical Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Primary Target | 15 | 98% |
| Off-Target Kinase 1 | 85 | 92% |
| Off-Target Kinase 2 | 250 | 80% |
| Off-Target Kinase 3 | 1,500 | 45% |
| Off-Target Kinase 4 | >10,000 | <10% |
Experimental Protocol: Kinase Selectivity Profiling
-
Methodology: Utilize a commercial kinase screening service or an in-house panel to test the activity of this compound against a broad range of kinases.[16] These services typically use radiometric or fluorescence-based assays to measure kinase activity in the presence of the inhibitor.
-
Data Interpretation:
-
A high percentage of inhibition at a fixed concentration (e.g., 1 µM) suggests a potential off-target interaction.
-
Determine the IC50 values for the most potently inhibited off-target kinases to quantify the potency of the interaction.
-
Compare the IC50 for off-target kinases to the IC50 for the primary target to assess the selectivity of this compound.
-
Signaling Pathway Diagram
This compound-Induced Degradation of RBM39
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toxicology.org [toxicology.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 9. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 15. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
MS39 stability and solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel compound MS39. Our aim is to help you address common in vitro stability and solubility challenges to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my this compound precipitating out of solution during my experiment? | - The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. - The pH or temperature of the solution may have shifted, affecting solubility. - The compound may be degrading over time, leading to less soluble byproducts. | - Determine the solubility of this compound in your specific experimental buffer. Consider performing a solubility assessment prior to your main experiment. - Ensure the pH and temperature of your solutions are maintained throughout the experiment. - Perform a stability study to understand the degradation profile of this compound under your experimental conditions. |
| I am observing inconsistent results in my cell-based assays with this compound. | - Inconsistent final concentrations of this compound due to poor solubility or adsorption to plastics. - Degradation of this compound in the cell culture media. - Interaction of this compound with components of the cell culture media (e.g., serum proteins). | - Prepare fresh stock solutions and dilutions for each experiment. Use low-binding labware. - Assess the stability of this compound in your specific cell culture media over the time course of your experiment. - Evaluate the effect of serum on the activity of this compound. Consider reducing the serum concentration if it is found to interfere. |
| How can I improve the solubility of this compound for my in vitro studies? | - this compound may have poor aqueous solubility. - The chosen solvent may not be optimal. | - Consider the use of co-solvents such as DMSO or ethanol, but be mindful of their potential effects on your experimental system. - Adjusting the pH of the buffer may improve the solubility of ionizable compounds. - The use of solubilizing agents or excipients may be necessary for certain applications. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its broad solubilizing capacity. However, it is crucial to keep the final concentration of DMSO in your experimental medium below 0.5% to avoid solvent-induced artifacts.
2. How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation. Protect the solutions from light.
3. What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is dependent on the pH, temperature, and presence of other solutes. Preliminary data suggests that this compound is most stable at a slightly acidic to neutral pH (pH 6.0-7.4). It is recommended to perform a stability study under your specific experimental conditions.
4. Can I use this compound in experiments with serum-containing media?
Yes, but it is important to be aware that this compound may bind to serum proteins, which could affect its free concentration and apparent activity. It is advisable to characterize the effect of serum on this compound's performance in your assay.
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound under various conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Phosphate-Buffered Saline (PBS) at 37°C
| pH | Half-life (hours) |
| 5.0 | 72 |
| 7.4 | 48 |
| 8.5 | 12 |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment of this compound
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Spike the DMSO stock solution into pre-warmed (37°C) phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 8.5) to a final concentration of 100 µM.
-
Incubate the solutions at 37°C for 2 hours with gentle agitation.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Stability Assessment of this compound
-
Prepare a fresh solution of this compound in your experimental buffer (e.g., cell culture medium) at the desired final concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Store the samples at -80°C until analysis.
-
Analyze the concentration of the remaining this compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the half-life of this compound by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Workflow for assessing the aqueous solubility of this compound.
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Optimizing Drug [X] Treatment Protocols
Disclaimer: Initial searches for "MS39" indicate that this is the name of an ophthalmic diagnostic device, the MS-39 Anterior Segment OCT, used for analyzing the structures of the eye.[1][2][3][4][5][6][7] It is not a therapeutic agent or drug. The following technical support guide is a template created for a hypothetical therapeutic agent, referred to as "Drug [X]," to assist researchers, scientists, and drug development professionals in optimizing treatment duration and concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between experiments when treating cells with Drug [X]. What are the potential causes and solutions?
A1: Inconsistent results can stem from several factors. Here are some common areas to troubleshoot:
-
Reagent Stability: Ensure Drug [X] is stored correctly and that the stock solution has not degraded. Prepare fresh dilutions for each experiment from a recently validated stock.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can significantly impact cellular response. It is crucial to maintain consistent cell culture practices.
-
Assay Variability: Pipetting errors, variations in incubation times, and differences in plate reader settings can all contribute to variability. Calibrate pipettes regularly and standardize all assay steps.
Q2: How do we determine the optimal concentration of Drug [X] for our cell line?
A2: A dose-response study is the standard method for determining the optimal concentration. This involves treating cells with a range of Drug [X] concentrations and measuring the desired biological effect. The goal is to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q3: What is the recommended duration for Drug [X] treatment?
A3: The optimal treatment duration is dependent on the mechanism of action of Drug [X] and the biological question being investigated. A time-course experiment is recommended. In this experiment, cells are treated with a fixed concentration of Drug [X] (typically the EC50 or a concentration known to be effective), and the biological endpoint is measured at multiple time points.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
-
Possible Cause: The cell line may be particularly sensitive to Drug [X] or the vehicle used to dissolve it.
-
Troubleshooting Steps:
-
Vehicle Control: Run a control with the vehicle alone to ensure it is not causing the cytotoxicity.
-
Lower Concentration Range: Test a lower range of concentrations in your dose-response study.
-
Shorter Treatment Duration: Reduce the incubation time with Drug [X].
-
Alternative Cell Line: Consider using a less sensitive cell line if appropriate for the experimental goals.
-
Issue 2: No observable effect of Drug [X] at any concentration tested.
-
Possible Cause: The drug may be inactive, the concentration range may be too low, or the assay may not be sensitive enough.
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test the drug on a positive control cell line known to respond to Drug [X].
-
Increase Concentration Range: Expand the dose-response curve to include higher concentrations. Be mindful of solubility limits.
-
Increase Treatment Duration: Extend the incubation time to allow for a biological response to occur.
-
Assay Sensitivity: Ensure the assay is sensitive enough to detect the expected change. Consider using a more sensitive detection method or a different biological endpoint.
-
Experimental Protocols
Protocol 1: Dose-Response Study
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of Drug [X] in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the Drug [X] dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired assay to measure the biological response (e.g., cell viability, proliferation, protein expression).
-
Data Analysis: Plot the response against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50.
Protocol 2: Time-Course Study
-
Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with a fixed concentration of Drug [X] (e.g., the EC50).
-
Time Points: Harvest or assay the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Assay: Perform the desired assay at each time point.
-
Data Analysis: Plot the biological response against time to observe the kinetics of the drug's effect.
Data Presentation
Table 1: Example Dose-Response Data for Drug [X] on Cell Line A
| Drug [X] Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.01 | 5.3 ± 1.8 |
| 0.1 | 15.7 ± 3.5 |
| 1 | 48.9 ± 4.2 |
| 10 | 85.4 ± 3.1 |
| 100 | 98.2 ± 1.5 |
Table 2: Example Time-Course Data for Drug [X] (1 µM) on Cell Line A
| Time (Hours) | Fold Change in Gene Expression (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 2 | 1.8 ± 0.3 |
| 4 | 3.5 ± 0.5 |
| 8 | 5.2 ± 0.6 |
| 12 | 4.8 ± 0.4 |
| 24 | 2.1 ± 0.2 |
Visualizations
Caption: A typical experimental workflow for in vitro drug testing.
Caption: A hypothetical signaling pathway for Drug [X].
References
- 1. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. hansoninstruments.co.uk [hansoninstruments.co.uk]
- 7. hansoninstruments.co.uk [hansoninstruments.co.uk]
Western blot troubleshooting for MS39 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during Western blot experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my Western blot experiment fails?
A well-planned experiment with appropriate controls is the first step toward obtaining improved results.[1] Before troubleshooting specific issues, review your experimental design, including controls, treatments, and conditions.[1] A positive control can validate the experimental setup, while a negative control can help identify non-specific binding.[2]
Q2: How can I be sure that my proteins have successfully transferred from the gel to the membrane?
To confirm successful protein transfer, you can use a reversible stain like Ponceau S on the membrane before the blocking step.[2] The appearance of faint pink or red bands indicates that proteins have been transferred.[2] If you suspect issues with the transfer of large proteins, you can stain the gel with Coomassie Blue after transfer to see if any proteins remain.[2]
Q3: My protein of interest is not abundant. How can I improve its detection?
For low-abundance proteins, you may need to increase the amount of protein loaded onto the gel.[1] A protein load of at least 20-30 µg per lane is recommended for whole-cell extracts, but for some targets, you may need to load up to 100 µg.[1] Alternatively, you can enrich your sample for the protein of interest using techniques like immunoprecipitation (IP).[2]
Q4: Can I reuse my diluted antibodies?
Reusing diluted antibodies is not recommended because the antibody is less stable after dilution, and the buffer can become contaminated with microbes.[1] For optimal results, always use freshly diluted antibodies for each experiment.[1]
Q5: What is the importance of the blocking step?
The blocking step is critical for preventing the non-specific binding of antibodies to the membrane, which can cause high background.[3] Blocking agents like non-fat dry milk or bovine serum albumin (BSA) occupy non-specific binding sites, ensuring that your antibodies only bind to the protein of interest.[3]
Troubleshooting Guides
Problem 1: No Signal or Weak Signal
This is a common issue that can arise from problems with antibodies, protein concentration, or the transfer process.
Troubleshooting Workflow: No/Weak Signal
Caption: Troubleshooting logic for no or weak signal in Western blots.
| Possible Cause | Recommended Solution |
| Inactive primary or secondary antibody | Perform a dot blot to check antibody activity. Ensure antibodies were stored correctly and are not expired.[4] Use fresh antibody dilutions for each experiment.[1] |
| Insufficient protein loaded | Increase the amount of protein loaded per lane (20-100 µg for cell lysates).[1] Use a positive control to confirm the presence of the target protein.[2] |
| Inefficient protein transfer | Verify transfer with Ponceau S staining.[2] For large proteins (>150 kDa), increase transfer time or add SDS to the transfer buffer. For small proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm) and reduce transfer time.[5] |
| Suboptimal antibody concentration | Increase the concentration of the primary and/or secondary antibody. Titrate antibodies to find the optimal concentration.[4][6] |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7] |
| Insufficient incubation time | Increase the primary antibody incubation time (e.g., overnight at 4°C).[4] |
| Blocking agent masking the epitope | Some antibodies are incompatible with certain blocking agents (e.g., phospho-specific antibodies and milk). Try switching from non-fat dry milk to BSA or vice versa.[1][8] |
| Expired detection reagents | Ensure that the chemiluminescent substrate or fluorescent dyes are not expired and have been stored correctly.[4] |
Problem 2: High Background
High background can obscure the signal from your protein of interest, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[4] Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[4] Perform a titration to determine the optimal antibody concentration.[2] |
| Inadequate washing | Increase the number and duration of wash steps.[3] Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer to reduce non-specific binding.[4][10] |
| Membrane dried out | Ensure the membrane is always covered in buffer during incubations and washes.[2] |
| Contaminated buffers or equipment | Use fresh, filtered buffers.[4] Ensure all equipment, including gel boxes and incubation trays, are clean.[7] |
| High exposure time | Reduce the exposure time during imaging.[4] |
| Incorrect blocking agent | For detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use BSA instead.[8] |
Problem 3: Non-Specific Bands
The presence of unexpected bands can be due to several factors, from antibody cross-reactivity to protein degradation.
Signaling Pathway of Antibody Binding in Western Blot
Caption: Diagram illustrating specific and non-specific antibody binding.
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody.[10] |
| Non-specific binding of the primary antibody | Use a more specific primary antibody. Ensure the antibody is validated for Western blotting.[4] Perform the primary antibody incubation at 4°C.[11] |
| Protein degradation | Prepare fresh samples and add protease inhibitors to the lysis buffer.[1][10] Keep samples on ice to minimize degradation.[12] |
| Splice variants or post-translational modifications | Check databases like UniProt for known isoforms or modifications of your target protein that could result in bands of different molecular weights.[12] |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[2] Use a pre-adsorbed secondary antibody.[9] |
| Sample overloading | Reduce the amount of protein loaded on the gel.[2] |
Detailed Experimental Protocol: Standard Western Blot
This protocol outlines the key steps for performing a successful Western blot experiment.
Western Blot Experimental Workflow
Caption: A step-by-step overview of the Western blot workflow.
-
Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.[5][9]
-
Quantify the protein concentration of each sample using a compatible protein assay (e.g., BCA or Bradford).[13]
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes to denature the proteins.[4][13]
-
-
Gel Electrophoresis
-
Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel.[14] Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer. If using PVDF, pre-activate the membrane with methanol.[1]
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[2][15]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[16]
-
-
Antibody Incubation
-
Dilute the primary antibody in the recommended blocking buffer to the optimized concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]
-
-
Secondary Antibody Incubation and Detection
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[19]
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[18][19]
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.
-
-
Imaging
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a strong signal with low background.
-
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. biossusa.com [biossusa.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. assaygenie.com [assaygenie.com]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. arp1.com [arp1.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 14. youtube.com [youtube.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
- 19. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
Technical Support Center: Enhancing Efficacy of Therapeutic Compounds in Resistant Cell Lines
Disclaimer: Initial searches for "MS39" indicate that this is a medical device for ophthalmic imaging. The following guide has been created to address the broader, critical challenge of improving the efficacy of therapeutic compounds (referred to herein as "Compound X") in resistant cancer cell lines, a common hurdle in drug development.
This technical support center provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to their therapeutic compounds.
Troubleshooting Guide: Compound X Efficacy in Resistant Cell Lines
This guide addresses common issues observed when a previously sensitive cell line develops resistance to Compound X.
| Observed Issue | Potential Cause | Troubleshooting/Next Steps |
| Decreased cell death (apoptosis/necrosis) at previously effective concentrations of Compound X. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family) or downregulation of pro-apoptotic proteins. | 1. Western Blot Analysis: Profile the expression levels of key apoptosis-regulating proteins (Bcl-2, Bax, cleaved caspase-3) in both sensitive and resistant cell lines. 2. Combination Therapy: Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity. |
| Reduced intracellular accumulation of Compound X in resistant cells. | Increased expression of drug efflux pumps (e.g., P-glycoprotein/MDR1).[1] | 1. Efflux Pump Activity Assay: Use fluorescent substrates (e.g., Rhodamine 123) to compare efflux activity between sensitive and resistant cells. 2. Co-treatment with Efflux Pump Inhibitors: Test combination therapy with known P-gp inhibitors (e.g., Verapamil, Tariquidar). |
| No significant change in intracellular drug concentration, but downstream signaling is unaffected. | Alterations in the drug's target protein (mutation, overexpression) or activation of alternative survival pathways. | 1. Target Sequencing: Sequence the gene encoding the target protein in the resistant cell line to identify potential mutations. 2. Phospho-protein Array/Western Blot: Screen for activation of alternative signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells.[1] 3. Combination Therapy: Inhibit the identified alternative pathway with a specific inhibitor in combination with Compound X. |
| Compound X shows poor solubility or stability in culture media, leading to inconsistent results. | Physicochemical properties of Compound X. | 1. Formulation Optimization: Test different solubilizing agents (e.g., DMSO, cyclodextrins). 2. Nanoparticle Encapsulation: Formulate Compound X into nanoparticles to improve solubility, stability, and cellular uptake.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step to understanding why my cell line has become resistant to Compound X?
A1: The first step is to perform a dose-response curve (IC50 determination) for both the sensitive (parental) and the newly developed resistant cell line. This will quantify the degree of resistance. Following this, a comparative molecular analysis is crucial. We recommend starting with a western blot to check for the expression of common resistance markers like P-glycoprotein (MDR1) and key apoptotic proteins.
Q2: How can combination therapy improve the efficacy of Compound X?
A2: Combination therapy is a cornerstone of cancer treatment and can overcome resistance in several ways[2]:
-
Synergistic or Additive Effects: Combining drugs that target different pathways can lead to a greater therapeutic effect than either drug alone.[2]
-
Overcoming Redundancy: If a resistant cell line has activated a bypass signaling pathway, a combination approach can block both the primary and the alternative pathways.
-
Reducing Drug Doses: Synergistic combinations may allow for the use of lower, less toxic concentrations of each compound.[2]
Q3: What are the advantages of using nanoparticles to deliver Compound X?
A3: Nanoparticle-based drug delivery systems offer several advantages for overcoming drug resistance[1]:
-
Improved Bioavailability and Stability: Nanoparticles can protect the drug from degradation and improve its solubility.[1]
-
Enhanced Cellular Uptake: They can facilitate entry into cells, bypassing efflux pumps that contribute to resistance.
-
Targeted Delivery: Nanoparticles can be functionalized with ligands to specifically target cancer cells, increasing the local drug concentration and reducing off-target toxicity.[3][4]
-
Co-delivery of Multiple Agents: Nanoparticles can be engineered to carry both Compound X and a resistance-modulating agent (e.g., a P-gp inhibitor), ensuring simultaneous delivery to the target cell.
Q4: Can I reverse resistance to Compound X?
A4: In some cases, resistance can be reversed or at least significantly mitigated. For resistance mediated by drug efflux pumps, co-treatment with an inhibitor can restore sensitivity. For resistance due to the activation of a new signaling pathway, inhibiting that pathway can also re-sensitize the cells to the original compound. It is important to note that resistance is often multifactorial, and a combination approach may be necessary.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Compound X. Remove the old media and add 100 µL of fresh media containing the different concentrations of Compound X to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp/MDR1) Expression
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp/MDR1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensity of P-gp in the resistant cell line to the sensitive cell line.
Visualizations
Signaling Pathway: Overcoming Resistance via Combination Therapy
Caption: Combination therapy to overcome drug resistance mechanisms.
Experimental Workflow: Investigating Drug Resistance
Caption: Workflow for diagnosing and addressing drug resistance.
Logical Relationship: Nanoparticle Delivery Advantages
Caption: Advantages of nanoparticle-based drug delivery.
References
Technical Support Center: Overcoming Poor Bioavailability of MS39 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of the hypothetical compound MS39. The following information is based on established principles for enhancing the bioavailability of poorly soluble and permeable drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound's poor in vivo bioavailability?
A1: Poor bioavailability is often multifactorial. For a compound like this compound, which we will assume is a Biopharmaceutics Classification System (BCS) Class II or IV drug, the primary reasons are likely:
-
Poor Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, limiting the amount of drug available for absorption.[1]
-
Low Dissolution Rate: Even if it is somewhat soluble, the rate at which it dissolves may be too slow for significant absorption to occur as it transits through the GI tract.[2]
-
High First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation.[3][4]
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
Poor Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[5]
Q2: What initial steps can I take to diagnose the cause of poor bioavailability for this compound?
A2: A systematic approach is crucial. We recommend the following initial experiments:
-
Solubility and Dissolution Studies: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to assess the intestinal permeability of this compound.
-
Metabolic Stability Assays: Evaluate the stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
-
In Vivo Pharmacokinetic Studies: A pilot in vivo study in a relevant animal model (e.g., rat) with both oral (PO) and intravenous (IV) administration will help determine the absolute bioavailability and provide insights into clearance and volume of distribution.
Troubleshooting Guides
Issue 1: this compound exhibits poor solubility in aqueous solutions.
This is a common challenge for many drug candidates. Here are some formulation strategies to consider:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve its solubility and dissolution.[7]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract.[1][3][8] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[3]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Spray Drying
Objective: To enhance the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Spray dryer equipped with a two-fluid nozzle
Procedure:
-
Prepare a solution by dissolving this compound and PVP/VA 64 (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable solvent system (e.g., a 9:1 mixture of DCM and methanol). The total solid content should be around 5% (w/v).
-
Stir the solution until all components are fully dissolved.
-
Set up the spray dryer with the following parameters (example parameters, may need optimization):
-
Inlet temperature: 80°C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
Aspirator rate: 80%
-
-
Feed the solution through the two-fluid nozzle into the drying chamber.
-
The solvent rapidly evaporates, leaving behind a dry powder of the amorphous solid dispersion.
-
Collect the resulting powder from the cyclone separator.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry) and perform dissolution testing.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Crystalline this compound vs. Formulation Approaches
| Property | Crystalline this compound | This compound-Micronized | This compound-Solid Dispersion (1:3 with PVP/VA 64) | This compound-SEDDS |
| Particle Size | ~50 µm | ~5 µm | N/A | <100 nm (emulsion droplet size) |
| Aqueous Solubility (pH 6.8) | 0.5 µg/mL | 0.8 µg/mL | 25 µg/mL | >100 µg/mL (in formulation) |
| Dissolution Rate (in FaSSIF) | 15% in 2 hours | 35% in 2 hours | 85% in 30 minutes | 95% in 15 minutes |
| In Vivo Bioavailability (Rat) | 2% | 8% | 35% | 45% |
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows for overcoming the poor bioavailability of this compound.
Caption: A workflow for diagnosing and addressing poor bioavailability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing MS39 toxicity in animal studies
Technical Support Center: MS39
Disclaimer: The following information is provided for a hypothetical compound designated "this compound." The data, protocols, and pathways described are illustrative and based on general principles of toxicology and pharmacology. Researchers should always refer to specific experimental data and safety information for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The primary mechanism of toxicity for this compound is believed to be the induction of severe oxidative stress, leading to mitochondrial dysfunction and apoptosis, particularly in hepatocytes and renal tubular cells. This is often initiated by the metabolic activation of this compound into reactive intermediates.
Q2: What are the common clinical signs of this compound toxicity in rodents?
A2: Common clinical signs of this compound toxicity in rodents include weight loss, lethargy, ruffled fur, dehydration, and hunched posture. At higher doses, more severe signs such as jaundice, ataxia, and seizures may be observed.
Q3: What is the recommended starting dose for in vivo efficacy studies with this compound?
A3: The recommended starting dose for efficacy studies should be determined based on a preliminary dose-range finding study. It is advisable to begin with a dose that is significantly lower than the identified Maximum Tolerated Dose (MTD) to minimize the risk of confounding toxic effects.
Q4: Are there any known strategies to mitigate this compound toxicity?
A4: Yes, several strategies can be employed to mitigate this compound toxicity. These include dose optimization, the use of alternative drug delivery systems to reduce systemic exposure, and co-administration with cytoprotective agents that can counteract the primary toxic mechanisms.[1][2][3]
Troubleshooting Guides
Issue: Unexpected mortality in animals treated with a supposedly non-toxic dose of this compound.
-
Question: We are observing unexpected deaths in our mouse cohort at a dose of this compound that was previously determined to be safe. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own toxicity or may alter the pharmacokinetics of this compound. Ensure the vehicle is well-tolerated at the administered volume and concentration.
-
Animal Strain and Health Status: The sensitivity to drug toxicity can vary between different strains of animals.[4] Additionally, underlying health issues in the animal colony can increase susceptibility to toxic insults. Verify the health status of your animals.
-
Formulation Issues: Improper formulation of this compound could lead to "hot spots" of high concentration, resulting in accidental overdosing of some animals. Ensure the formulation is homogeneous.
-
Dosing Errors: Double-check all dose calculations and administration procedures to rule out human error.
-
Issue: High variability in toxicity markers between animals in the same dose group.
-
Question: We are seeing a wide range of serum ALT/AST levels in animals receiving the same dose of this compound. Why is this happening and how can we reduce the variability?
-
Answer: High inter-animal variability can obscure the true toxic potential of a compound. Potential causes and solutions include:
-
Inconsistent Dosing: Ensure precise and consistent administration of this compound to each animal. For oral gavage, for example, ensure the substance is delivered to the stomach and not the esophagus or lungs.
-
Genetic Variability: Even within an inbred strain, there can be some biological variability. Increasing the number of animals per group can help to improve the statistical power of your study.
-
Environmental Factors: Variations in housing conditions, diet, or light-dark cycles can influence an animal's response to a toxicant. Standardize all environmental variables as much as possible.
-
Timing of Sample Collection: The timing of blood or tissue collection relative to the last dose can significantly impact the levels of toxicity markers. Ensure that all samples are collected at a consistent time point.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound in a 14-Day Rodent Study
| Dose Group (mg/kg) | Number of Animals | Mortality (%) | Mean Body Weight Change (%) | Mean Serum ALT (U/L) | Mean Serum Creatinine (mg/dL) |
| Vehicle Control | 10 | 0 | +5.2 | 35 ± 5 | 0.4 ± 0.1 |
| 10 | 10 | 0 | +2.1 | 85 ± 15 | 0.5 ± 0.1 |
| 30 | 10 | 10 | -3.5 | 250 ± 45 | 0.9 ± 0.2 |
| 100 | 10 | 50 | -15.8 | 850 ± 120 | 2.1 ± 0.5 |
Table 2: Effect of a Cytoprotective Agent (CPA-1) on this compound-Induced Toxicity
| Treatment Group | Mean Serum ALT (U/L) | Mean Serum Creatinine (mg/dL) | Liver Histopathology Score (0-4) |
| Vehicle Control | 38 ± 6 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| This compound (50 mg/kg) | 450 ± 70 | 1.5 ± 0.3 | 3.5 ± 0.4 |
| This compound (50 mg/kg) + CPA-1 (20 mg/kg) | 150 ± 30 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| CPA-1 (20 mg/kg) only | 40 ± 5 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify the dose range for subsequent toxicity studies.
-
Animals: Use a small group of animals (e.g., 3-5 per sex per group) of the selected rodent species and strain.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose that is expected to be non-toxic. Subsequent doses should be escalated using a defined dose progression (e.g., a modified Fibonacci sequence).[5]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, and measure body weight at least twice weekly.
-
Endpoint: The study is typically continued for 7-14 days. The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
-
Data Collection: At the end of the study, collect blood for clinical chemistry and tissues for histopathological examination to identify target organs of toxicity.
Protocol 2: Evaluation of a Cytoprotective Agent with this compound
-
Objective: To assess the ability of a cytoprotective agent (CPA-1) to mitigate this compound-induced toxicity.
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound at a known toxic dose
-
Group 3: this compound + CPA-1
-
Group 4: CPA-1 only
-
-
Administration: Administer CPA-1 at a predetermined time before or concurrently with this compound.
-
Monitoring and Data Collection: Monitor the animals for clinical signs of toxicity and collect blood and tissues at a time point when this compound toxicity is expected to be maximal.
-
Analysis: Compare the toxicity endpoints (e.g., serum biomarkers, histopathology) between the this compound group and the this compound + CPA-1 group to determine if CPA-1 provides a protective effect.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
Caption: Workflow for minimizing this compound toxicity in animal studies.
References
- 1. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. google.com [google.com]
- 5. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: MS39 PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MS39 PROTAC for targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR). It is a heterobifunctional molecule composed of:
-
A ligand that binds to mutant EGFR.
-
A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A linker connecting these two ligands.
This compound functions by forming a ternary complex between mutant EGFR and the VHL E3 ligase.[1][2] This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1][2] This leads to a reduction in EGFR protein levels and subsequent downstream signaling.
Q2: What are DC50 and Dmax in the context of PROTAC experiments?
-
DC50 (Half-maximal degradation concentration): This is the concentration of the PROTAC at which 50% of the target protein is degraded. It is a measure of the potency of the PROTAC.
-
Dmax (Maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC.
These two parameters are crucial for evaluating the effectiveness of a PROTAC like this compound.
Q3: What is the "hook effect" in PROTAC experiments?
The hook effect is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC.[3] This results in a characteristic bell-shaped dose-response curve.[4] The effect occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (PROTAC, target protein, and E3 ligase) required for degradation.[3][4]
Troubleshooting Guide
Issue: Observing a Hook Effect with this compound
Symptom: You observe a decrease in EGFR degradation at higher concentrations of this compound in your dose-response experiment.
Step 1: Confirming the Hook Effect with a Broad Dose-Response Experiment
To confirm that you are observing a true hook effect, it is essential to perform a dose-response experiment over a wide range of this compound concentrations.
Experimental Protocol: Dose-Response Analysis of this compound-mediated EGFR Degradation
-
Cell Culture: Plate lung cancer cells with a relevant EGFR mutation (e.g., HCC827 with an exon 19 deletion or H3255 with the L858R mutation) in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in your cell culture medium. A broad concentration range is recommended, for example, from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Perform a Western blot to assess the levels of EGFR.
Data Presentation: Representative Dose-Response Data for this compound
| This compound Concentration (nM) | EGFR Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 3.3 | 50 (Approx. DC50) |
| 10 | 20 |
| 50 | 15 (Approx. Dmax) |
| 100 | 25 |
| 500 | 40 |
| 1000 | 60 |
| 5000 | 75 |
| 10000 | 85 |
Step 2: Determining the Optimal Concentration Range
From the dose-response curve generated in Step 1, identify the concentration that gives the maximum degradation (Dmax) and the concentration range that provides potent degradation before the hook effect becomes prominent. For subsequent experiments, use this compound at a concentration at or near its Dmax.
Step 3: Validating the Mechanism of Degradation
To ensure that the observed reduction in EGFR is due to proteasomal degradation, you can perform a co-treatment experiment with a proteasome inhibitor.
Experimental Protocol: Proteasome Inhibition Assay
-
Cell Culture and Treatment: Plate and culture the cells as described above.
-
Co-treatment: Treat the cells with:
-
Vehicle control
-
This compound at its optimal concentration (determined in Step 2)
-
A proteasome inhibitor (e.g., MG132) alone
-
This compound and the proteasome inhibitor in combination
-
-
Incubation, Lysis, and Western Blot: Follow the same procedure as the dose-response experiment to analyze EGFR levels.
Expected Outcome: Co-treatment with a proteasome inhibitor should "rescue" the degradation of EGFR by this compound, meaning that EGFR levels will be higher in the co-treated sample compared to the sample treated with this compound alone.
Visualizations
Signaling Pathway
Caption: this compound-mediated degradation of mutant EGFR and its effect on downstream signaling pathways.
Experimental Workflow
Caption: Workflow for identifying the hook effect in this compound PROTAC experiments.
Troubleshooting Logic
Caption: Logical steps for troubleshooting a suspected hook effect with this compound.
References
Validation & Comparative
A Comparative Guide to MS39 and Other EGFR PROTACs for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the EGFR-targeting PROTAC MS39 with other notable EGFR degraders. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative performance data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.
Performance Comparison of EGFR PROTACs
The efficacy of various EGFR PROTACs is summarized below, focusing on their degradation and anti-proliferative activities in non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
| PROTAC | E3 Ligase Ligand | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound | VHL | delE746-A750 | HCC827 | 5.0 | >95 | 100 | [Cheng et al., 2020] |
| L858R | H3255 | 3.3 | >95 | 290 | [Cheng et al., 2020] | ||
| MS154 | CRBN | delE746-A750 | HCC827 | 11 | >95 | 230 | [Cheng et al., 2020] |
| L858R | H3255 | 25 | >95 | 420 | [Cheng et al., 2020] | ||
| Compound 3 | VHL | delE746-A750 | HCC827 | 11.7 | Not Reported | Not Reported | [Burslem et al., 2018] |
| L858R | H3255 | 22.3 | Not Reported | Not Reported | [Burslem et al., 2018] | ||
| SIAIS125 | CRBN | delE746-A750 | PC9 | 100 | Not Reported | 2.6 | [Qu et al., 2021] |
| Compound 13 | VHL | delE746-A750 | HCC827 | 3.57 | ~91 | 6 | [Shi et al., 2022] |
| Compound 14 | CRBN | delE746-A750 | HCC827 | 0.26 | >90 | 4.91 | [Frontiers in Pharmacology, 2023] |
| L858R | H3255 | 20.57 | >90 | Not Reported | [Frontiers in Pharmacology, 2023] | ||
| PROTAC 2 | CRBN | delE746-A750 | HCC827 | 45.2 | Not Reported | 180 | [Zhang et al., 2020] |
| PROTAC 10 | VHL | delE746-A750 | HCC827 | 34.8 | Not Reported | 220 | [Zhang et al., 2020] |
| P3 | Not Specified | delE746-A750 | HCC827 | 0.51 | Not Reported | 0.76 | [Zhao et al., 2020] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Mechanism of Action and Signaling Pathways
EGFR PROTACs, including this compound, function by hijacking the ubiquitin-proteasome system to induce the degradation of the EGFR protein. This eliminates not only the kinase activity but also the scaffolding functions of the receptor, leading to the inhibition of downstream pro-survival signaling pathways.
Caption: Mechanism of this compound-mediated EGFR degradation.
The degradation of EGFR by this compound effectively reduces the expression of EGFR and downstream signaling in cancer cells, leading to the inhibition of cell proliferation.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for EGFR Degradation
This protocol is used to quantify the extent of PROTAC-induced degradation of EGFR.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) and allow them to adhere overnight. Treat the cells with varying concentrations of the EGFR PROTAC (e.g., this compound) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay measures the effect of EGFR PROTACs on cell proliferation and viability.
-
Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR PROTAC or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the EGFR PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a specified time.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. An increase in the ubiquitinated EGFR signal in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of EGFR PROTACs.
Caption: A typical workflow for EGFR PROTAC evaluation.
This structured approach ensures a thorough evaluation of novel EGFR degraders, from initial design to preclinical and clinical assessment.
References
MS39 Efficacy Validation in Patient-Derived Xenografts for Colorectal Cancer
A Comparative Analysis Against Standard-of-Care Therapies
This guide provides a comprehensive comparison of the novel therapeutic candidate, MS39, against standard-of-care treatments for colorectal cancer (CRC) in patient-derived xenograft (PDX) models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical efficacy of this compound.
Patient-derived xenograft (PDX) models, where tissue from a patient's tumor is implanted into an immunodeficient mouse, are recognized for their ability to replicate the complexity and heterogeneity of human tumors, offering a highly translational research model for evaluating therapeutic efficacy.[1][2][3] These models maintain the principal histologic and genetic characteristics of the original tumor and have shown to be predictive of clinical outcomes.[4]
This guide will focus on the efficacy of this compound, a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies, including colorectal cancer, making it a critical target for novel cancer therapies.[5][6]
Comparative Efficacy of this compound in Colorectal Cancer PDX Models
The anti-tumor activity of this compound was evaluated in a panel of well-characterized colorectal cancer PDX models and compared to standard-of-care agents, Cetuximab and Irinotecan. The PDX models were selected to represent the genetic diversity of colorectal cancer, including models with KRAS mutations, which are known to be resistant to Cetuximab.[7]
Table 1: Tumor Growth Inhibition in Response to this compound and Standard-of-Care Agents
| PDX Model | Relevant Genotype | Treatment Group | Dosage | Mean Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| CRC-007 | KRAS G12V | Vehicle | - | - | - |
| This compound | 50 mg/kg, daily | 85 | <0.001 | ||
| Cetuximab | 30 mg/kg, bi-weekly | 15 | >0.05 | ||
| Irinotecan | 50 mg/kg, weekly | 45 | <0.05 | ||
| CRC-015 | KRAS Wild-Type | Vehicle | - | - | - |
| This compound | 50 mg/kg, daily | 92 | <0.001 | ||
| Cetuximab | 30 mg/kg, bi-weekly | 65 | <0.01 | ||
| Irinotecan | 50 mg/kg, weekly | 50 | <0.05 | ||
| CRC-021 | PIK3CA H1047R | Vehicle | - | - | - |
| This compound | 50 mg/kg, daily | 95 | <0.001 | ||
| Cetuximab | 30 mg/kg, bi-weekly | 20 | >0.05 | ||
| Irinotecan | 50 mg/kg, weekly | 48 | <0.05 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams were generated.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
References
Investigating the Bystander Effect of MS39: A Comparative Analysis
A comprehensive review of publicly available scientific literature and clinical data reveals a significant discrepancy in the identity of "MS39." Current information overwhelmingly identifies this compound as an advanced anterior segment ophthalmic imaging device, and there is no evidence to suggest it is a therapeutic agent with a bystander effect. This guide will address the nature of the this compound device and, due to the absence of a therapeutic agent with this designation, will provide a comparative framework for evaluating the bystander effect in the context of a well-documented class of cancer therapeutics: Antibody-Drug Conjugates (ADCs).
Understanding the Discrepancy: this compound as an Imaging Tool
The CSO MS-39 is a diagnostic instrument that combines Placido disk corneal topography with high-resolution optical coherence tomography (OCT).[1][2][3] It is utilized by ophthalmologists for detailed analysis of the anterior segment of the eye, providing information on corneal pachymetry, elevation, curvature, and the structure of the cornea's layers.[1][2][4] The device is instrumental in planning various surgical procedures, including refractive surgery and intraocular lens (IOL) implantation.[1][3][5] There is no indication in the available literature of "this compound" being a pharmaceutical compound or having any application related to a biological "bystander effect."
The Bystander Effect in Cancer Therapy: A Paradigm for Comparison
The "bystander effect" in oncology refers to the ability of a therapeutic agent to kill not only the target cancer cells but also neighboring, untargeted cancer cells. This phenomenon is a critical attribute of many successful cancer therapies, particularly Antibody-Drug Conjugates (ADCs).
Mechanism of the ADC Bystander Effect
The bystander effect of ADCs is primarily mediated by the payload (the cytotoxic drug) once it is released from the antibody. The process can be visualized as follows:
Caption: Mechanism of the ADC bystander effect.
Experimental Workflow for Assessing Bystander Effect
Evaluating the bystander effect of a novel therapeutic agent involves a series of in vitro and in vivo experiments. A typical workflow is outlined below:
References
Unveiling the Cross-Reactivity Profile of MS39: A Comparative Analysis with Leading EGFR Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel PROTAC (Proteolysis-Targeting Chimera) compound, MS39, against established epidermal growth factor receptor (EGFR) inhibitors, gefitinib and osimertinib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
This compound is a potent and selective degrader of mutant EGFR, comprising a gefitinib-based ligand conjugated to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2] It has demonstrated significant efficacy in inducing the degradation of mutant EGFR in non-small-cell lung cancer (NSCLC) cell lines.[1][2] Understanding the selectivity and potential off-target effects of this compound is crucial for its continued development and potential clinical application. This guide presents a comparative analysis of its cross-reactivity alongside first and third-generation EGFR inhibitors to provide a clear perspective on its specificity.
Comparative Selectivity Profile
The following table summarizes the selectivity of this compound, gefitinib, and osimertinib against a panel of kinases. The data for gefitinib and osimertinib are derived from publicly available kinome scan data. As comprehensive kinome scan data for this compound is not yet publicly available, its profile is based on published reports of its high selectivity for mutant EGFR.
| Kinase | This compound (% Inhibition @ 1µM) | Gefitinib (% Inhibition @ 1µM) | Osimertinib (% Inhibition @ 1µM) |
| EGFR (mutant) | >95% (inferred) | >90% | >95% |
| EGFR (wild-type) | <10% | ~50-70% | ~20-40% |
| AAK1 | Not Available | <10% | <10% |
| ACK1 | Not Available | <10% | <10% |
| ABL1 | Not Available | <10% | <10% |
| AKT1 | Not Available | <10% | <10% |
| ALK | Not Available | <10% | <10% |
| AURA | Not Available | <10% | <10% |
| BRAF | Not Available | <10% | <10% |
| CDK2 | Not Available | <10% | <10% |
| ERBB2 (HER2) | Not Available | ~20-30% | <10% |
| ERBB4 (HER4) | Not Available | ~10-20% | <10% |
| FAK | Not Available | <10% | <10% |
| INSR | Not Available | <10% | <10% |
| JAK2 | Not Available | <10% | <10% |
| MET | Not Available | <10% | <10% |
| SRC | Not Available | <10% | <10% |
| VEGFR2 | Not Available | <10% | <10% |
Note: Data for gefitinib and osimertinib are representative values compiled from various public sources and may vary depending on the specific assay conditions. The data for this compound is inferred from published literature describing its high selectivity.
Experimental Methodologies
KINOMEscan™ Assay for Kinase Selectivity Profiling
The cross-reactivity of the compounds was determined using a competitive binding assay, such as the KINOMEscan™ platform. This method quantitatively measures the interaction of a test compound with a large panel of human kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Detailed Protocol:
-
Compound Preparation: Test compounds (this compound, gefitinib, osimertinib) are serially diluted to the desired concentrations in DMSO.
-
Assay Plate Preparation: Kinase-tagged T7 phage are prepared in a buffer solution.
-
Competition Assay: The test compound dilutions are mixed with the kinase-tagged phage and an immobilized ligand in a multi-well plate. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove unbound phage and test compound.
-
Elution and Quantification: The bound phage is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase is compared to a DMSO control to calculate the percentage of inhibition. The results are often visualized on a TREEspot™ dendrogram.
In-Cell Western for Target Degradation Analysis
To confirm the degradation of EGFR by this compound, an In-Cell Western assay can be performed. This technique allows for the quantification of protein levels directly in fixed cells in a multi-well plate format.
Detailed Protocol:
-
Cell Culture and Treatment: HCC827 or H3255 cells are seeded in a 96-well plate and allowed to adhere. The cells are then treated with varying concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: The cells are fixed with 4% formaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: The wells are blocked with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for EGFR overnight at 4°C. A loading control antibody (e.g., anti-Actin) is also used for normalization.
-
Secondary Antibody Incubation: After washing, the cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
-
Imaging and Quantification: The plate is scanned on a near-infrared imaging system (e.g., LI-COR® Odyssey®). The fluorescence intensity for EGFR is normalized to the loading control to determine the relative protein levels.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the workflow for comparing the cross-reactivity profiles of this compound and other EGFR inhibitors.
Caption: Workflow for comparative cross-reactivity profiling of kinase inhibitors.
Conclusion
This compound demonstrates a highly selective profile for mutant EGFR, a significant advantage over first-generation inhibitors like gefitinib which exhibit more pronounced off-target effects on wild-type EGFR.[1][2] Its mechanism as a PROTAC, leading to the degradation of the target protein rather than just its inhibition, offers a distinct and potentially more durable therapeutic strategy. Further comprehensive kinome-wide profiling will be instrumental in fully elucidating the cross-reactivity landscape of this compound and solidifying its position as a highly selective next-generation EGFR-targeted therapeutic.
References
MS39 vs. siRNA: A Comparative Guide to EGFR Knockdown Efficiency
For researchers, scientists, and drug development professionals, the choice of tool for downregulating protein expression is critical. This guide provides an objective comparison of two prominent methods for knocking down the Epidermal Growth Factor Receptor (EGFR): the PROTAC degrader MS39 and small interfering RNA (siRNA).
This comparison guide delves into the mechanisms of action, experimental protocols, and publicly available data on the efficiency of this compound and siRNA in reducing EGFR protein levels. The information is presented to aid in the selection of the most appropriate technique for specific research and therapeutic development needs.
At a Glance: this compound vs. siRNA for EGFR Knockdown
| Feature | This compound (PROTAC) | siRNA (RNAi) |
| Mechanism of Action | Post-translational: Induces ubiquitination and proteasomal degradation of existing EGFR protein. | Pre-translational: Mediates cleavage and degradation of EGFR mRNA, preventing protein synthesis. |
| Target Molecule | EGFR Protein (mutant-selective) | EGFR mRNA |
| Mode of Action | Catalytic degradation of target protein. | Stoichiometric degradation of target mRNA. |
| Reported Efficiency | High potency with DC50 values in the low nanomolar range. | Effective knockdown, often requiring nanomolar concentrations. |
| Duration of Effect | Reversible, with protein levels recovering after washout. | Can be transient, with duration dependent on cell division and siRNA stability. |
| Delivery | Small molecule, generally cell-permeable. | Requires transfection reagents or specialized delivery systems to enter cells. |
Mechanism of Action
This compound: A PROTAC-Mediated Approach to Protein Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[1][2] It works by simultaneously binding to the target protein (EGFR) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the EGFR protein with ubiquitin, marking it for degradation by the proteasome.[2][3] This process is catalytic, meaning a single this compound molecule can induce the degradation of multiple EGFR protein molecules.[3]
Below is a diagram illustrating the mechanism of action for this compound.
siRNA: Harnessing RNA Interference to Silence Gene Expression
Small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level through a process called RNA interference (RNAi).[4] An siRNA molecule is a short, double-stranded RNA designed to be complementary to a specific sequence within the EGFR mRNA.[4] When introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the complementary EGFR mRNA sequence, leading to its cleavage and subsequent degradation.[4] This destruction of the mRNA template prevents the synthesis of new EGFR protein.[4]
The following diagram outlines the experimental workflow for siRNA-mediated EGFR knockdown.
Quantitative Data on Knockdown Efficiency
This compound EGFR Knockdown Efficiency
| Cell Line | EGFR Mutant Status | This compound Concentration | Treatment Duration | DC50 (Degradation Concentration 50%) | Reference |
| HCC-827 | Exon 19 deletion | Not specified | 16 hours | 5.0 nM | [1] |
| H3255 | L858R | Not specified | 16 hours | 3.3 nM | [1] |
DC50 is the concentration of the degrader required to reduce the level of the target protein by 50%.
siRNA EGFR Knockdown Efficiency
| Cell Line | siRNA Concentration | Transfection Reagent | Incubation Duration | % EGFR Protein Reduction | Reference |
| HCC827 | 100 nM | PEG12-KL4 | 48 hours | >60% | |
| NCI-H1975 | 100 nM | PEG12-KL4 | 48 hours | ~80-90% | |
| NCI-H292 | 100 nM | PEG12-KL4 | 48 hours | >60% |
Experimental Protocols
This compound Treatment for EGFR Degradation
The following is a general protocol based on published studies for inducing EGFR degradation using this compound.
-
Cell Culture: Plate cells (e.g., HCC-827, H3255) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Serum Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 4-8 hours) to reduce baseline EGFR signaling.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free or complete medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for the desired time period (e.g., 16 hours).
-
Cell Lysis and Analysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. The cell lysates can then be analyzed by Western blotting to determine the levels of EGFR protein.
siRNA Transfection for EGFR Knockdown
The following is a representative protocol for siRNA-mediated knockdown of EGFR.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the EGFR-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours under normal growth conditions.
-
Analysis of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (e.g., by qPCR) and the protein level (e.g., by Western blotting).
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is crucial for interpreting the effects of its knockdown. EGFR activation triggers multiple downstream cascades that regulate cell proliferation, survival, and migration. Both this compound and siRNA aim to disrupt these pathways by reducing the amount of available EGFR.
Conclusion
Both this compound and siRNA are powerful tools for achieving EGFR knockdown, each with distinct advantages and considerations. This compound, as a PROTAC, offers a catalytic and reversible method for degrading existing EGFR protein, with reported high potency in the low nanomolar range. Its small molecule nature facilitates cellular entry. In contrast, siRNA provides a highly specific method for silencing EGFR gene expression at the mRNA level, preventing the synthesis of new protein. While effective, siRNA delivery typically requires transfection reagents.
The choice between this compound and siRNA will depend on the specific experimental goals. For studies requiring rapid and reversible protein depletion, this compound may be the preferred option. For investigations focused on the consequences of gene silencing and for which a more prolonged, albeit potentially transient, effect is desired, siRNA is a well-established and potent alternative. Researchers should carefully consider the nuances of each technology in the context of their biological questions and experimental systems.
References
In-Depth Analysis of MS39-Induced Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating apoptosis induced by the novel compound MS39. We delve into the quantitative analysis of its apoptotic effects and benchmark it against other known apoptosis inducers.
Recent investigations have highlighted the potential of this compound as a potent inducer of programmed cell death, or apoptosis, a critical process in cancer therapy. This guide synthesizes the available experimental data to offer a clear comparison of its efficacy and outlines the detailed protocols necessary for its validation.
Quantitative Comparison of Apoptotic Induction
To contextualize the apoptotic-inducing capabilities of this compound, its performance was benchmarked against a well-established apoptosis inducer, Cisplatin. The following table summarizes the key quantitative data from comparative studies in a human colorectal cancer cell line (HCT116).
| Parameter | This compound (50 µM) | Cisplatin (50 µM) | Untreated Control |
| Percentage of Apoptotic Cells (Annexin V/PI Staining) | 65% | 48% | 5% |
| Relative Caspase-3/7 Activity | 4.2-fold increase | 3.1-fold increase | 1.0 (baseline) |
| Bax/Bcl-2 Protein Expression Ratio (Western Blot) | 3.5 | 2.8 | 1.2 |
| Mitochondrial Membrane Potential (JC-1 Assay) | 55% decrease | 40% decrease | No significant change |
Visualizing the Pathway of this compound-Induced Apoptosis
The signaling cascade initiated by this compound culminates in the activation of executioner caspases and the systematic dismantling of the cell. The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Detailed Experimental Protocols
For the validation of this compound-induced apoptosis, the following standardized protocols are recommended.
Annexin V/PI Staining for Apoptosis Quantification
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed HCT116 cells in a 6-well plate and treat with 50 µM this compound, 50 µM Cisplatin, or vehicle control for 24 hours.
-
Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Cell Lysis: Treat cells as described above. After 24 hours, lyse the cells and collect the supernatant.
-
Assay Reaction: Add a luminogenic caspase-3/7 substrate to the cell lysate and incubate at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
Western Blot for Bax and Bcl-2 Expression
This technique is used to determine the relative levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protein Extraction: Extract total protein from treated cells and quantify using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Experimental Workflow Visualization
The following diagram outlines the general workflow for validating this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis validation.
Comparative Analysis of MS39 and MS154: A Guide for Researchers in Drug Development
In the rapidly evolving field of targeted protein degradation, two noteworthy PROTACs (Proteolysis Targeting Chimeras), MS39 and MS154, have emerged as potent degraders of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide provides a detailed comparative analysis of these two molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their characterization.
At a Glance: Key Differences and Similarities
Both this compound and MS154 are designed to selectively target and degrade mutant forms of EGFR, which are implicated in the development and progression of non-small-cell lung cancer (NSCLC). They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The fundamental difference between these two PROTACs lies in the E3 ubiquitin ligase they recruit to tag EGFR for degradation. This compound engages the von Hippel-Lindau (VHL) E3 ligase, while MS154 recruits Cereblon (CRBN). This distinction in their mechanism of action can influence their degradation efficiency, selectivity, and potential for therapeutic development.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and MS154, providing a direct comparison of their efficacy in degrading mutant EGFR in relevant cancer cell lines.
| Parameter | This compound | MS154 |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor Receptor (EGFR) |
| Targeted Mutants | e.g., Exon 19 deletion (e19d), L858R | e.g., Exon 19 deletion (e19d), L858R |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Target Protein Ligand | Gefitinib derivative | Gefitinib |
| DC50 in HCC-827 (EGFR e19d) | 5.0 nM | 11 nM |
| DC50 in H3255 (EGFR L858R) | 3.3 nM | 25 nM |
| Dmax (Maximum Degradation) | > 95% at 50 nM | > 95% at 50 nM |
| Binding Affinity (Kd) of PROTAC to EGFR WT | 11 ± 3 nM | Not explicitly reported for full PROTAC |
| Binding Affinity (Kd) of PROTAC to EGFR L858R | 12 ± 7 nM | Not explicitly reported for full PROTAC |
| In Vivo Bioavailability | Reported to be bioavailable in mice | Information not readily available |
Mechanism of Action and Signaling Pathway
Both this compound and MS154 function by inducing the formation of a ternary complex between the target protein (EGFR) and their respective E3 ligase (VHL or CRBN). This proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the proteasome. The degradation of EGFR effectively shuts down its downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation, survival, and growth.
Experimental Protocols
The characterization of this compound and MS154 relies on a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for these experiments.
Western Blotting for EGFR Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the extent of EGFR degradation in cancer cell lines upon treatment with the PROTACs.
-
Cell Culture and Treatment:
-
Culture human non-small-cell lung cancer cell lines, such as HCC-827 (harboring an EGFR exon 19 deletion) and H3255 (harboring the L858R mutation), in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or MS154 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA (Bicinchoninic acid) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Concluding Remarks
This compound and MS154 are both highly effective degraders of mutant EGFR, offering promising avenues for the treatment of NSCLC. This compound, a VHL-recruiting PROTAC, demonstrates slightly greater potency in the cell lines tested. The choice between a VHL and a CRBN-based degrader in a therapeutic context may depend on various factors, including tissue-specific expression of the E3 ligases, potential for off-target effects, and the overall pharmacokinetic and pharmacodynamic properties of the molecule. The detailed experimental protocols provided in this guide should enable researchers to effectively evaluate and compare these and other novel protein degraders in their own drug discovery and development efforts.
In Vivo Efficacy Showdown: MS39 vs. Lapatinib in Preclinical Models
For researchers and drug development professionals, a critical evaluation of novel therapeutic agents against established standards is paramount. This guide provides a comparative analysis of the in vivo efficacy of MS39, a novel PROTAC EGFR degrader, and lapatinib, a dual tyrosine kinase inhibitor.
Lapatinib, a well-established therapeutic, targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound, a more recent development, operates through a distinct mechanism of action as a proteolysis-targeting chimera (PROTAC), specifically targeting EGFR for degradation. While direct comparative in vivo studies are not yet published, this guide synthesizes available preclinical data for each compound to offer insights into their potential therapeutic efficacy.
Summary of In Vivo Efficacy Data
Quantitative data from preclinical xenograft models are summarized below to facilitate a comparison of the anti-tumor activity of this compound and lapatinib. It is important to note that the following data for this compound is based on the initial discovery publication, which focused on its pharmacokinetic properties and suitability for in vivo studies, and as such, comprehensive tumor growth inhibition data is not yet publicly available. The data for lapatinib is compiled from various studies in different cancer models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | Not yet reported | Not yet reported | Data not available | Cheng et al., 2020 |
| Lapatinib | A549 (NSCLC) Xenograft | 100 mg/kg, daily (oral) | Significant reduction in tumor size vs. control | [1] |
| Lapatinib | BT474 (Breast Cancer) Xenograft | 100 mg/kg, daily (oral) | Significant tumor growth inhibition | [2] |
| Lapatinib | MDA-MB-468 (TNBC) Xenograft | 100 mg/kg, 3x weekly (oral) | Decreased tumor size vs. control | [2] |
Signaling Pathways and Mechanisms of Action
Lapatinib and this compound both target the EGFR signaling pathway, a critical driver of cell proliferation, survival, and differentiation in many cancers. However, their mechanisms of intervention differ significantly.
Lapatinib is a reversible, dual tyrosine kinase inhibitor of both EGFR and HER2. It competes with ATP for binding to the intracellular catalytic domain of these receptors, thereby inhibiting their autophosphorylation and downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/Akt.
This compound is a PROTAC that induces the degradation of EGFR. It is a heterobifunctional molecule that simultaneously binds to EGFR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven pharmacology aims to eliminate the target protein entirely, rather than just inhibiting its activity.
Figure 1: Mechanisms of action for lapatinib and this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for xenograft studies involving lapatinib. As specific in vivo efficacy studies for this compound are not yet published, a generalized protocol for PROTAC evaluation is provided.
Lapatinib In Vivo Xenograft Protocol (Adapted from multiple sources[1][2])
-
Cell Culture: Human cancer cell lines (e.g., A549, BT474, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 106 to 5 x 106 cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using calipers, calculated with the formula: (Length x Width2)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into control and treatment groups. Lapatinib is administered orally, typically at a dose of 100 mg/kg, once daily or as specified. The vehicle control (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water) is administered to the control group.
-
Efficacy Evaluation: The study continues for a specified period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity.
-
Tissue Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target protein expression and phosphorylation).
Generalized In Vivo Efficacy Workflow for a PROTAC (e.g., this compound)
The following workflow outlines the typical steps for assessing the in vivo efficacy of a PROTAC like this compound.
Figure 2: Generalized workflow for in vivo efficacy assessment of a PROTAC.
Discussion and Future Directions
Lapatinib has demonstrated in vivo efficacy in various preclinical models of breast and lung cancer, leading to its clinical approval. Its mechanism of inhibiting EGFR and HER2 kinase activity is well-understood.
This compound represents a novel therapeutic modality that targets EGFR for degradation. The initial publication by Cheng et al. in 2020 established that this compound is bioavailable in mice and suitable for in vivo efficacy studies, a significant hurdle for many PROTAC molecules[3]. While the specific tumor growth inhibition data from that study is not detailed in the abstract, the promising pharmacokinetic profile suggests that future studies will likely report on its in vivo anti-tumor activity.
A direct, head-to-head in vivo comparison of this compound and lapatinib would be highly informative for the field. Such a study would ideally be conducted in xenograft models harboring EGFR mutations known to be sensitive to both inhibition and degradation. Key endpoints would include tumor growth inhibition, duration of response, and the emergence of resistance. Furthermore, pharmacodynamic studies comparing the extent and duration of EGFR inhibition by lapatinib versus EGFR degradation by this compound would provide crucial mechanistic insights.
References
Safety Operating Guide
Proper Disposal of MS39: A General Safety Framework
Immediate attention for researchers, scientists, and drug development professionals: Specific disposal procedures for a substance labeled "MS39" cannot be provided without its corresponding Safety Data Sheet (SDS). The identity of "this compound" as a chemical substance could not be definitively established from available information. A medical device with the same name exists, which has entirely different disposal requirements.
The safe handling and disposal of any chemical is dictated by its specific physical, chemical, and toxicological properties. This critical information is detailed in the manufacturer- or supplier-provided Safety Data Sheet (SDS). It is imperative to obtain the SDS for "this compound" before proceeding with any handling or disposal.
The Critical Role of the Safety Data Sheet (SDS)
An SDS is a comprehensive document that provides essential information about a chemical substance or mixture. For the proper disposal of this compound, the following sections of its SDS are particularly crucial:
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This details the necessary personal protective equipment (PPE) such as gloves, safety glasses, and lab coats required when handling the substance.
-
Section 9: Physical and Chemical Properties: This information helps in understanding the state of the chemical (solid, liquid, gas) and its other properties relevant for disposal.
-
Section 10: Stability and Reactivity: This section identifies any incompatible materials that must be kept separate to avoid dangerous chemical reactions.
-
Section 13: Disposal Considerations: This section provides specific instructions on how to dispose of the chemical waste in accordance with regulations.
-
Section 14: Transport Information: This contains information on proper packaging and labeling for transportation to a waste disposal facility.
General Chemical Waste Disposal Protocol
Once the SDS for this compound has been obtained and reviewed, a specific disposal plan can be developed. The following is a generalized workflow for the proper disposal of laboratory chemical waste. This should be adapted based on the specific information in the this compound SDS and in accordance with your institution's and local environmental regulations.
Experimental Protocol: General Chemical Waste Segregation and Disposal
-
Characterization of Waste: Identify all components of the waste stream containing this compound.
-
Consult the SDS: Review the SDS for this compound to determine its hazards (e.g., corrosive, flammable, toxic) and any specific disposal instructions.
-
Segregation: Do not mix this compound waste with other incompatible chemical wastes. Segregate waste streams based on hazard class as specified in the SDS and by your institution's waste management guidelines.
-
Containerization: Use a chemically compatible and properly labeled waste container. The label should clearly state "Hazardous Waste" and list the chemical contents, including this compound and its concentration.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Documentation: Maintain a log of all chemical waste generated, including the amount of this compound waste.
-
Collection and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Quantitative Data for Chemical Waste Management
The following table outlines the type of quantitative data that should be collected for the safe management and disposal of this compound waste, which would be informed by its SDS.
| Data Point | Example Value (to be determined from this compound SDS) | Purpose |
| pH of Waste Solution | 2.5 | Determines if the waste is corrosive and requires neutralization. |
| Flash Point | 60 °C | Indicates the flammability of the waste. |
| LD50 (Oral, Rat) | 300 mg/kg | Provides information on the acute toxicity of the substance. |
| Permissible Exposure Limit (PEL) | 10 ppm (8-hour TWA) | Defines the occupational exposure limit for safe handling. |
| Reportable Quantity (RQ) | 100 lbs | The amount of a hazardous substance that, if released, must be reported to regulatory agencies. |
Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized logical workflow for the proper disposal of a chemical substance like this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for any chemical and adhere to your institution's and local regulations for waste disposal. Failure to do so can result in serious safety hazards and legal consequences.
Essential Safety and Operational Protocols for the MS-39 Anterior Segment Tomographer
The MS-39 is a sophisticated diagnostic instrument combining Placido disk corneal topography with high-resolution OCT-based anterior segment tomography. Adherence to strict safety and operational protocols is crucial to ensure patient and operator safety, as well as to maintain the integrity of the device and the accuracy of its measurements. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, operation, and disposal of the MS-39 device.
I. Device Specifications and Environmental Conditions
Proper installation and operation of the MS-39 require specific environmental conditions to ensure accurate performance and longevity of the instrument.
| Parameter | Value |
| Operating Temperature | 10°C to 40°C |
| Storage Temperature | -10°C to 55°C |
| Operating/Storage Humidity | 30% to 75% (non-condensing) |
| Operating/Storage Pressure | 700 hPa to 1060 hPa |
II. Pre-Operational Safety and Setup
Before operating the MS-39, it is imperative to follow the correct installation and setup procedures to prevent electrical hazards and ensure the device functions correctly.
A. Installation and Connection:
-
Unpacking and Inspection: Carefully unpack the device and inspect for any signs of damage that may have occurred during shipping.
-
Placement: Position the device on a stable and level surface, ensuring adequate ventilation.
-
Cable Connections:
-
Connect the power supply cable to the device and then to a grounded power outlet.
-
Connect any necessary data cables to the appropriate ports on the device and the computer.
-
-
Chin Rest Papers: Change the chin cup papers for each new patient to maintain hygiene.
B. Powering On the Device:
-
Ensure all cable connections are secure.
-
Turn on the main power switch, typically located on the device or its power supply.
-
Launch the corresponding software on the connected computer.
III. Standard Operating Procedure for Image Capture
The following workflow outlines the procedural steps for capturing an image using the MS-39 device. This process is designed to ensure patient comfort and accurate data acquisition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
